D-[2-13C]Threose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-(313C)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-QLUVSIKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@@H](C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of D-[2-¹³C]Threose for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and characterization of D-[2-¹³C]Threose, a crucial isotopic tracer for metabolic research. The guide details potential synthetic pathways, purification protocols, and analytical techniques, supplemented with quantitative data and workflow visualizations to aid researchers in obtaining high-purity D-[2-¹³C]Threose for in-depth metabolic flux analysis.
Introduction
D-Threose, a four-carbon aldose (aldotetrose), and its isotopically labeled forms are valuable tools for probing metabolic pathways. Specifically, D-[2-¹³C]Threose allows for the tracing of carbon atoms through various metabolic networks, providing insights into cellular metabolism, particularly its links to the pentose phosphate pathway (PPP)[1][2][3]. The introduction of a stable ¹³C isotope at the C2 position enables the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the fate of the labeled carbon, elucidating metabolic fluxes and pathway activities[4][5][6]. This guide outlines the key experimental procedures for the preparation and quality control of D-[2-¹³C]Threose for such metabolic studies.
Synthetic Strategies for D-[2-¹³C]Threose
Synthesis via Chain Shortening of D-Xylose (Wohl Degradation)
A plausible route to D-Threose is the degradation of a readily available five-carbon sugar such as D-Xylose. The Wohl degradation is a classic method for shortening the carbon chain of an aldose by one carbon[7][8]. To introduce the ¹³C label at the C2 position of the resulting threose, one would need to start with D-[3-¹³C]Xylose.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of D-[2-¹³C]Threose via Wohl degradation of D-[3-¹³C]Xylose.
Experimental Protocol (Adapted from general Wohl degradation procedures):
-
Oxime Formation: D-[3-¹³C]Xylose is reacted with hydroxylamine hydrochloride in a basic solution to form the corresponding oxime.
-
Acetylation and Dehydration: The oxime is then treated with acetic anhydride and a catalyst such as sodium acetate. This step acetylates the hydroxyl groups and dehydrates the oxime to a nitrile, forming a pentaacetylated cyanohydrin.
-
Chain Shortening and Deacetylation: The acetylated nitrile is treated with a basic solution, such as sodium methoxide in methanol. This promotes the elimination of the nitrile group and hydrolysis of the acetate esters, yielding D-[2-¹³C]Threose.
Quantitative Data (Theoretical):
| Step | Reactant | Product | Theoretical Yield | Purity Target |
| 1. Oxime Formation | D-[3-¹³C]Xylose | D-[3-¹³C]Xylose Oxime | >90% | - |
| 2. Acetylation/Dehydration | D-[3-¹³C]Xylose Oxime | Pentaacetylated Nitrile | ~70-80% | - |
| 3. Degradation | Pentaacetylated Nitrile | D-[2-¹³C]Threose | ~50-60% | >98% |
Table 1: Theoretical quantitative data for the synthesis of D-[2-¹³C]Threose via Wohl degradation.
Enzymatic Synthesis
An alternative and potentially more stereospecific approach involves the use of aldolases. Fructose-6-phosphate aldolase (FSA) has been shown to catalyze the condensation of glycolaldehyde and formaldehyde to produce L-glyceraldehyde and D-threose[5]. By using [1-¹³C]glycolaldehyde as a precursor, the ¹³C label can be incorporated at the C2 position of the resulting D-threose.
Proposed Synthetic Pathway:
Figure 2: Proposed enzymatic synthesis of D-[2-¹³C]Threose.
Experimental Protocol (Conceptual):
-
Reaction Setup: A buffered aqueous solution containing [1-¹³C]glycolaldehyde, formaldehyde, and fructose-6-phosphate aldolase is prepared.
-
Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or NMR to determine the formation of D-[2-¹³C]Threose.
-
Enzyme Removal: Once the reaction reaches equilibrium or completion, the enzyme is removed, typically by protein precipitation or size-exclusion chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Substrate 1 | [1-¹³C]Glycolaldehyde |
| Substrate 2 | Formaldehyde |
| Enzyme | Fructose-6-phosphate aldolase |
| Estimated Conversion | 30-50% |
| Target Purity | >99% |
Table 2: Estimated quantitative data for the enzymatic synthesis of D-[2-¹³C]Threose.
Purification of D-[2-¹³C]Threose
Purification of D-threose, particularly from its diastereomer D-erythrose which may be formed as a byproduct in some synthetic routes, is critical for its use in metabolic studies. A combination of chromatographic techniques is generally employed.
Purification Workflow:
Figure 3: General workflow for the purification of D-[2-¹³C]Threose.
Ion-Exchange Chromatography
Initial purification of the crude reaction mixture can be achieved using ion-exchange chromatography to remove ionic impurities, such as salts and charged byproducts[9][10][11].
Experimental Protocol:
-
Resin Selection: A suitable ion-exchange resin (e.g., a strong cation or anion exchanger) is chosen based on the nature of the impurities.
-
Column Packing and Equilibration: The resin is packed into a column and equilibrated with a low ionic strength buffer.
-
Sample Loading and Elution: The crude product is dissolved in the equilibration buffer and loaded onto the column. Uncharged species, including the desired D-[2-¹³C]Threose, will pass through, while charged impurities will be retained.
-
Fraction Collection: The flow-through containing the product is collected.
Preparative High-Performance Liquid Chromatography (HPLC)
For the separation of D-threose from its diastereomer D-erythrose and other neutral sugar impurities, preparative HPLC is the method of choice[12]. Ligand-exchange chromatography is particularly effective for separating sugar isomers.
Experimental Protocol:
-
Column: A ligand-exchange chromatography column, such as a Shodex SUGAR SC1011, is used[12].
-
Mobile Phase: Deionized water is typically used as the mobile phase.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is maintained.
-
Temperature: The column is maintained at an elevated temperature, for instance, 85 °C, to improve resolution.
-
Detection: A refractive index (RI) detector is used to monitor the elution of the sugars.
-
Fraction Collection: Fractions corresponding to the D-threose peak are collected.
Quantitative Data (Example):
| Parameter | Value |
| Column | Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm) |
| Eluent | H₂O |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 85 °C |
| Detector | Refractive Index (RI) |
Table 3: Example parameters for the preparative HPLC separation of D-threose and D-erythrose[12].
Characterization of D-[2-¹³C]Threose
The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the most direct method to confirm the position of the ¹³C label. The spectrum of D-[2-¹³C]Threose is expected to show a significantly enhanced signal for the C2 carbon. ¹H NMR will also show characteristic coupling between the C2 proton and the ¹³C nucleus.
Expected ¹³C NMR Data (Qualitative):
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Feature for D-[2-¹³C]Threose |
| C1 | ~95-100 | Singlet |
| C2 | ~70-75 | Intense Singlet |
| C3 | ~70-75 | Singlet |
| C4 | ~60-65 | Singlet |
Table 4: Expected qualitative ¹³C NMR characteristics for D-[2-¹³C]Threose.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the synthesized D-[2-¹³C]Threose. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed[4][13][14]. The mass spectrum will show a molecular ion peak (or a fragment ion) shifted by +1 m/z unit compared to the unlabeled D-threose.
Expected Mass Spectrometry Data:
| Analyte | Unlabeled D-Threose (M) | D-[2-¹³C]Threose (M+1) |
| Molecular Weight | 120.10 g/mol | 121.10 g/mol |
| Expected m/z (M+H)⁺ | 121.05 | 122.05 |
Table 5: Expected mass spectrometry data for D-[2-¹³C]Threose.
Application in Metabolic Studies
Purified D-[2-¹³C]Threose can be introduced into cell cultures or administered to organisms to trace its metabolic fate. The incorporation of the ¹³C label into downstream metabolites can be monitored by MS or NMR, providing quantitative data on metabolic pathway activity. A primary pathway of interest is the pentose phosphate pathway, where tetrose phosphates are intermediates[1][2][3].
Metabolic Tracing Workflow:
Figure 4: Workflow for metabolic studies using D-[2-¹³C]Threose.
Conclusion
The synthesis and purification of D-[2-¹³C]Threose require a multi-step process involving careful chemical or enzymatic synthesis followed by rigorous chromatographic purification. While a standardized, publicly available protocol is not yet established, the strategies outlined in this guide, based on fundamental principles of carbohydrate chemistry, provide a solid foundation for researchers to develop a robust methodology for producing this valuable isotopic tracer. The successful preparation of high-purity D-[2-¹³C]Threose will undoubtedly facilitate more detailed and accurate investigations into cellular metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Erythrose (2-¹³C, 99%) (1.2% in HâO) - Cambridge Isotope Laboratories, CLM-1387-PK [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Ruff degradation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wohl Degradation - Chemistry Steps [chemistrysteps.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]
- 13. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani–Fi... | Study Prep in Pearson+ [pearson.com]
D-[2-13C]Threose: A Proposed Novel Tracer for Elucidating Pentose Phosphate Pathway Dynamics
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention. Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of this pathway. While various 13C-labeled glucose tracers are well-established, this whitepaper proposes the use of D-[2-13C]Threose as a novel tracer to provide unique insights into PPP dynamics. This document outlines the theoretical basis, proposed experimental protocols, and expected data outcomes for the application of this innovative tracer.
Introduction: The Rationale for a Novel PPP Tracer
Metabolic flux analysis (MFA) with 13C-labeled substrates is a cornerstone for quantifying intracellular metabolic activity.[1][2] Tracers like [1,2-¹³C₂]glucose are commonly employed to study the PPP.[1][3] However, the complexity of carbon rearrangements in central metabolism can sometimes lead to ambiguous interpretations. The introduction of a novel tracer, this compound, offers the potential to probe specific enzymatic steps and resolve metabolic branch points with greater clarity.
Threose, a four-carbon sugar, can be phosphorylated to threose-4-phosphate and subsequently enter the non-oxidative branch of the PPP. By labeling threose at the C-2 position, we can track the fate of this carbon atom as it is metabolized through the transketolase and transaldolase reactions, providing a distinct isotopic labeling pattern in downstream metabolites compared to traditional glucose tracers.
Proposed Metabolic Fate of this compound
Upon entering the cell, D-threose is presumed to be phosphorylated to D-threose-4-phosphate. This intermediate can then potentially enter the pentose phosphate pathway. The key reactions involving the labeled carbon from this compound would be in the non-oxidative PPP. The proposed pathway and the fate of the 13C label are illustrated in the diagram below.
Figure 1: Proposed metabolic pathway for this compound in the pentose phosphate pathway.
Proposed Experimental Protocol
This section details a hypothetical experimental workflow for utilizing this compound as a tracer for metabolic flux analysis.
Cell Culture and Tracer Administration
-
Cell Seeding: Plate mammalian cells (e.g., A549, HepG2) in appropriate growth medium and allow them to adhere and reach approximately 70-80% confluency.
-
Medium Exchange: Aspirate the growth medium and replace it with a custom formulation of medium containing this compound. The concentration of the tracer should be optimized, but a starting point of 5-10 mM is suggested.
-
Incubation: Incubate the cells with the tracer-containing medium for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites and approach isotopic steady-state.
Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the medium and quench metabolism by adding ice-cold 80% methanol.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Centrifugation: Lyse the cells by vortexing and sonication, followed by centrifugation at high speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
Analytical Methods
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ a suitable chromatography method (e.g., HILIC) to separate polar metabolites.
-
Mass Isotopomer Distribution (MID) Analysis: Determine the MIDs of key metabolites of the PPP and glycolysis, such as fructose-6-phosphate, sedoheptulose-7-phosphate, ribose-5-phosphate, and lactate.
-
Data Analysis: Correct the raw MID data for natural 13C abundance and use metabolic flux analysis software to calculate relative pathway fluxes.
Figure 2: A generalized experimental workflow for metabolic flux analysis using this compound.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from an experiment using this compound. These tables are for illustrative purposes to demonstrate the expected outcomes.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Fructose-6-phosphate | 75.2 | 23.1 | 1.7 |
| Sedoheptulose-7-phosphate | 68.9 | 29.5 | 1.6 |
| Ribose-5-phosphate | 85.4 | 13.8 | 0.8 |
| Lactate | 80.1 | 18.9 | 1.0 |
Table 2: Calculated Relative Metabolic Fluxes (Hypothetical)
| Metabolic Flux | Relative Flux (%) |
| PPP Oxidative Branch | 15.3 |
| PPP Non-oxidative Branch | 84.7 |
| Glycolysis from F6P | 65.2 |
| Nucleotide Synthesis from R5P | 19.5 |
Logical Relationship of Tracer to Pathway Analysis
The utility of this compound lies in the specific labeling patterns it is predicted to generate. The diagram below illustrates the logical flow of how the 13C label provides information about the PPP.
Figure 3: Logical diagram illustrating how the 13C label from this compound informs metabolic flux calculations.
Conclusion and Future Directions
The use of this compound as a novel tracer for the pentose phosphate pathway represents a promising, albeit currently theoretical, advancement in metabolic research. The proposed methodologies in this whitepaper provide a framework for its validation and application. Future studies should focus on the chemical synthesis of this compound, followed by in vitro experiments to confirm its metabolic fate and validate the predicted labeling patterns. If successful, this tracer could become a valuable tool for dissecting the complexities of the PPP in health and disease, offering new opportunities for drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties and Stability of D-[2-13C]Threose in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of D-[2-13C]Threose in solution. The information is intended to support researchers and professionals in the fields of drug development, metabolomics, and synthetic chemistry who utilize isotopically labeled carbohydrates. This document details the fundamental characteristics of D-threose, the influence of the 13C isotopic label, its behavior in aqueous environments, and methodologies for its analysis.
Chemical Properties of this compound
This compound is a stable isotope-labeled version of D-threose, a four-carbon monosaccharide (a tetrose) belonging to the aldose family. The key distinction of this isotopologue is the substitution of a carbon-12 atom with a carbon-13 atom at the second carbon position (C2) of the threose molecule.
Structure and Conformation
In aqueous solution, D-threose, and by extension this compound, exists as an equilibrium mixture of several forms: a linear aldehyde, a hydrated aldehyde (gem-diol), and two cyclic furanose forms (α-D-threofuranose and β-D-threofuranose). The distribution of these forms is dependent on factors such as solvent and temperature.
Table 1: Physicochemical Properties of D-Threose
| Property | Value |
| Molecular Formula | C₃¹³CH₈O₄ |
| Molecular Weight | 121.10 g/mol |
| Appearance | Typically a syrup or solid |
| Solubility | Very soluble in water |
| Chirality | (2S,3R)-2,3,4-trihydroxybutanal |
Impact of 13C Labeling
The presence of the ¹³C isotope at the C2 position does not alter the fundamental chemical reactivity of the molecule. However, it provides a unique spectroscopic signature, making it an invaluable tool for tracing metabolic pathways and elucidating reaction mechanisms using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A slight kinetic isotope effect may be observable in reactions involving the C2 position, where the reaction rate might be slightly slower for the ¹³C-labeled compound compared to its ¹²C counterpart due to the higher mass of the ¹³C atom.
Stability of this compound in Solution
The stability of this compound in solution is influenced by several factors, primarily pH and temperature. The presence of the aldehyde group and multiple hydroxyl groups makes the molecule susceptible to various transformations.
pH-Dependent Stability
D-threose is most stable in neutral to slightly acidic aqueous solutions. Under basic conditions, it is prone to several degradation and isomerization reactions.
-
Epimerization: In the presence of a base, D-threose can undergo epimerization at the C2 position to form its diastereomer, D-erythrose. This reaction proceeds through an enediolate intermediate.
-
Carbonyl Migration: A base can also catalyze the migration of the carbonyl group from C1 to C2, forming the ketose, D-erythrulose.
-
Aldol Reactions and Fragmentation: At higher pH and temperatures, aldol condensation and fragmentation reactions can occur, leading to a complex mixture of degradation products.
Table 2: Summary of D-Threose Stability under Different pH Conditions
| pH Range | Predominant Reactions | Stability |
| < 4 | Minimal degradation | Relatively Stable |
| 4 - 7 | Slow epimerization | Moderately Stable |
| > 7 | Epimerization, Carbonyl Migration, Aldol Reactions | Unstable |
Temperature-Dependent Stability
Increased temperature accelerates the degradation and isomerization reactions of D-threose in solution, particularly under non-neutral pH conditions. For long-term storage, it is recommended to keep solutions of this compound at low temperatures (e.g., -20°C to -80°C) and at a neutral or slightly acidic pH.
Experimental Protocols
This section outlines detailed methodologies for the analysis of this compound and the assessment of its stability in solution.
Stability Study Protocol
This protocol describes a general workflow for assessing the stability of this compound under various conditions.
A Technical Guide to Investigating the Incorporation of D-[2-¹³C]Threose into Nucleotide Biosynthesis Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive guide for investigating the potential metabolic incorporation of the labeled four-carbon sugar, D-[2-¹³C]Threose, into the fundamental pathways of nucleotide biosynthesis. While D-Threose is not a canonical substrate in mammalian carbohydrate metabolism, its structural similarity to pathway intermediates suggests a plausible, albeit indirect, route of entry. This guide outlines the hypothetical metabolic fate of D-Threose, details the necessary experimental protocols for stable isotope tracing, and describes the analytical methodologies required to detect and quantify its incorporation into ribonucleotides.
Background: Canonical Nucleotide Biosynthesis and the Pentose Phosphate Pathway
Nucleotides, the building blocks of DNA and RNA, are composed of a nitrogenous base, a five-carbon sugar (pentose), and one or more phosphate groups.[1][2][3][4][5] The pentose sugar, D-ribose, is synthesized in its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate (R5P).
The primary source of R5P for nucleotide synthesis is the Pentose Phosphate Pathway (PPP) .[6] The PPP is a crucial metabolic route that runs parallel to glycolysis, converting glucose-6-phosphate into R5P and generating NADPH for reductive biosynthesis. The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. A key intermediate in this branch is the four-carbon sugar phosphate, D-erythrose-4-phosphate (E4P) .[6]
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Metabolism of D-threose: A Technical Guide to Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threose, a four-carbon monosaccharide, is a sugar molecule whose role in cellular metabolism remains largely uncharted. While its isomer, L-threose, is known as a degradation product of ascorbic acid with the potential to glycate proteins, the metabolic fate of D-threose within the cell is poorly understood. Its structural similarity to intermediates of central carbon metabolism suggests potential entry points into pathways such as glycolysis and the pentose phosphate pathway (PPP). Understanding the cellular processing of D-threose is crucial, as it could reveal novel metabolic routes, enzymatic activities, and potential implications for cellular health and disease.
This technical guide provides a comprehensive framework for investigating the role of D-threose in cellular metabolism using stable isotope labeling. By tracing the journey of isotopically labeled D-threose through cellular pathways, researchers can elucidate its uptake, conversion to other metabolites, and its impact on broader metabolic networks. This document outlines detailed experimental protocols, data analysis strategies, and visualization of hypothetical metabolic scenarios to empower researchers to explore this nascent area of metabolic research.
Hypothetical Metabolic Fates of D-threose
Given the absence of established metabolic pathways for D-threose in mammalian cells, we can hypothesize several potential routes based on its structure and known enzymatic reactions for similar sugar molecules. These hypotheses form the basis for designing isotope tracing experiments.
-
Phosphorylation and Entry into the Pentose Phosphate Pathway: D-threose could be phosphorylated by a cellular kinase to form D-threose-phosphate. This phosphorylated intermediate might then be acted upon by enzymes of the non-oxidative pentose phosphate pathway, potentially being converted to erythrose-4-phosphate, a key intermediate in this pathway.
-
Aldolase-Mediated Cleavage: D-threose, possibly in its phosphorylated form, could be a substrate for an aldolase, leading to its cleavage into smaller metabolic intermediates that can enter glycolysis.
-
Reduction or Oxidation: Cellular dehydrogenases or reductases could convert D-threose into other four-carbon molecules, such as D-threitol or D-threonic acid, which may have distinct biological activities.
Experimental Protocols
To investigate these hypotheses, a series of experiments utilizing ¹³C-labeled D-threose are proposed. The following protocols are designed to be adapted to specific cell lines and experimental questions.
Protocol 1: Cell Culture and ¹³C-D-threose Labeling
Objective: To label intracellular metabolites by culturing cells in a medium containing uniformly labeled ¹³C-D-threose.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Uniformly labeled [U-¹³C₄]-D-threose
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Metabolite extraction solution: 80% methanol (LC-MS grade), pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard medium supplemented with 10% dFBS.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with 10% dFBS and the desired concentration of [U-¹³C₄]-D-threose (e.g., 5 mM). A control medium with unlabeled D-threose should also be prepared.
-
Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor the dynamics of D-threose metabolism.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells rapidly with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for Labeled Metabolites
Objective: To identify and quantify ¹³C-labeled metabolites derived from D-threose.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of metabolites.
-
Perform full scan analysis to detect all ions within a specified mass range.
-
Use tandem mass spectrometry (MS/MS) to fragment ions and aid in the identification of metabolites based on their fragmentation patterns.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify peaks, determine their mass-to-charge ratios (m/z), and quantify their abundance.
-
Identify metabolites by comparing their accurate mass and retention time to a library of known standards.
-
Determine the isotopologue distribution for each identified metabolite to trace the incorporation of ¹³C from D-threose.
-
Data Presentation
Quantitative data from isotope labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: Hypothetical Isotopologue Distribution in Key Metabolites after [U-¹³C₄]-D-threose Labeling
| Metabolite | Isotopologue | Abundance (Normalized to M+0) |
| D-threose | M+0 | 1.00 |
| M+4 | 5.20 | |
| Erythrose-4-phosphate | M+0 | 1.00 |
| M+4 | 2.50 | |
| Sedoheptulose-7-phosphate | M+0 | 1.00 |
| M+4 | 0.80 | |
| Ribose-5-phosphate | M+0 | 1.00 |
| M+4 | 0.30 | |
| Glycolytic Intermediates | ||
| (e.g., G3P, PEP) | M+0 | 1.00 |
| M+1 | 0.15 | |
| M+2 | 0.05 |
Visualization of Metabolic Pathways and Workflows
Visualizing complex biological processes is essential for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate the proposed experimental workflow and a hypothetical metabolic pathway for D-threose.
Caption: Experimental workflow for tracing the metabolism of ¹³C-labeled D-threose in cultured cells.
Caption: A hypothetical metabolic pathway illustrating the potential entry of D-threose into the pentose phosphate pathway.
Conclusion
The investigation into the cellular metabolism of D-threose represents a compelling frontier in metabolic research. The methodologies outlined in this technical guide, centered around stable isotope tracing, provide a robust framework for elucidating the metabolic fate of this enigmatic sugar. By systematically applying these protocols, researchers can uncover novel enzymatic reactions and metabolic pathways, paving the way for a deeper understanding of cellular carbon metabolism and potentially identifying new targets for therapeutic intervention. The lack of existing data underscores the opportunity for significant and impactful discoveries in this area.
A Technical Guide to D-[2-¹³C]Threose for Studying Non-Oxidative Pentose Phosphate Pathway Flux
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The non-oxidative branch of the pentose phosphate pathway (N-O PPP) is a critical metabolic hub that interconverts five-carbon sugars, playing a vital role in nucleotide synthesis, NADPH production, and the metabolism of dietary sugars. Elucidating the flux through this pathway is essential for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders. While isotopic tracers are powerful tools for flux analysis, the use of conventional tracers like glucose can present challenges in deconvoluting the complex rearrangements of the N-O PPP. This technical guide explores the theoretical application of a novel tracer, D-[2-¹³C]Threose, for specifically probing the flux through the non-oxidative pentose phosphate pathway. Due to the limited published research on this specific application, this document serves as a prospective guide, outlining the theoretical basis, a proposed experimental framework, and the potential insights that could be gained.
Introduction to the Non-Oxidative Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental route of glucose metabolism that operates in parallel with glycolysis. It consists of two distinct phases: the oxidative phase, which irreversibly generates NADPH and pentose phosphates, and the non-oxidative phase, which reversibly isomerizes and rearranges pentose phosphates. The N-O PPP is comprised of a series of reactions catalyzed by four key enzymes: ribose-5-phosphate isomerase, ribulose-5-phosphate 3-epimerase, transketolase, and transaldolase. These enzymes work in concert to interconvert five-carbon sugars (ribose-5-phosphate, ribulose-5-phosphate, xylulose-5-phosphate) and glycolytic intermediates (fructose-6-phosphate, glyceraldehyde-3-phosphate). The direction and rate of flux through the N-O PPP are dictated by the metabolic demands of the cell.
Theoretical Basis for Using D-[2-¹³C]Threose as a Tracer
The rationale for using a four-carbon (C4) sugar like D-threose to probe the N-O PPP lies in the substrate specificities of its key enzymes, particularly transketolase. Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. The enzyme exhibits a high degree of specificity for the D-threo configuration of the hydroxyl groups at the C-3 and C-4 positions of the ketose donor.
By introducing D-[2-¹³C]Threose, a C4 aldose, it is hypothesized that it could be converted to its corresponding ketose, D-erythrulose, which could then potentially serve as a substrate for transketolase. The ¹³C label at the C-2 position would then be transferred to an acceptor aldose, such as ribose-5-phosphate or erythrose-4-phosphate, leading to the formation of labeled sedoheptulose-7-phosphate or fructose-6-phosphate, respectively. Tracking the fate of this ¹³C label through downstream metabolites would provide a direct readout of transketolase activity and, by extension, the flux through the non-oxidative PPP.
Proposed Experimental Workflow
A typical experimental workflow to investigate N-O PPP flux using D-[2-¹³C]Threose would involve several key steps, as illustrated in the diagram below.
Figure 1. A proposed experimental workflow for studying non-oxidative PPP flux using D-[2-¹³C]Threose.
Signaling Pathways and Metabolic Interconnections
The N-O PPP is intricately connected to other central metabolic pathways, including glycolysis, the oxidative PPP, and nucleotide biosynthesis. The diagram below illustrates these key connections.
Figure 2. Interconnections of the non-oxidative PPP with central carbon metabolism.
Hypothetical Data Presentation
Following a labeling experiment with D-[2-¹³C]Threose, the primary data would be the mass isotopologue distributions (MIDs) of key metabolites in the N-O PPP and connected pathways. The table below presents a hypothetical dataset to illustrate how such results could be structured for analysis.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| D-Threose | 0.05 | 0.95 | 0.00 | 0.00 | - | - | - | - |
| D-Erythrulose | 0.10 | 0.90 | 0.00 | 0.00 | - | - | - | - |
| Ribose-5-phosphate | 0.85 | 0.10 | 0.05 | 0.00 | 0.00 | 0.00 | - | - |
| Xylulose-5-phosphate | 0.80 | 0.15 | 0.05 | 0.00 | 0.00 | 0.00 | - | - |
| Sedoheptulose-7-P | 0.75 | 0.18 | 0.05 | 0.02 | 0.00 | 0.00 | 0.00 | 0.00 |
| Fructose-6-P | 0.88 | 0.08 | 0.03 | 0.01 | 0.00 | 0.00 | 0.00 | - |
| Glyceraldehyde-3-P | 0.92 | 0.06 | 0.02 | 0.00 | - | - | - | - |
Table 1. Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites After Labeling with D-[2-¹³C]Threose. Values represent the fractional abundance of each isotopologue. M+n indicates the mass isotopologue with 'n' ¹³C atoms.
Proposed Experimental Protocol
The following is a detailed, yet theoretical, protocol for conducting a D-[2-¹³C]Threose labeling experiment in cultured mammalian cells.
6.1. Materials
-
D-[2-¹³C]Threose (synthesis may be required or sourced from a custom isotope labeling service)
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources to be replaced.
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured mammalian cells of interest
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
6.2. Cell Culture and Labeling
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically mid-log phase).
-
Prepare the labeling medium by supplementing the base medium with D-[2-¹³C]Threose at a final concentration to be optimized (e.g., 1-10 mM) and other necessary nutrients, including dialyzed FBS.
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).
6.3. Metabolite Extraction
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:chloroform:water).
-
Vortex vigorously and centrifuge at high speed to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the upper aqueous phase containing the polar metabolites.
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
6.4. LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the samples using an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC).
-
Develop a targeted method for the quantification of the MIDs of threose, erythrulose, and key intermediates of the N-O PPP and glycolysis. This will involve optimizing the mass transitions and chromatographic conditions for each metabolite.
6.5. Data Analysis and Flux Calculation
-
Process the raw LC-MS/MS data to obtain the peak areas for each mass isotopologue of the target metabolites.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional abundance of each isotopologue (MID).
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model of the N-O PPP and central carbon metabolism. This will allow for the estimation of relative and absolute fluxes through the pathway.
Potential Insights and Future Directions
The successful application of D-[2-¹³C]Threose as a metabolic tracer could provide unprecedented insights into the regulation and dynamics of the non-oxidative pentose phosphate pathway. Specifically, this approach could help to:
-
Directly quantify the flux through transketolase and transaldolase.
-
Dissect the bidirectional nature of the N-O PPP under different metabolic conditions.
-
Identify metabolic reprogramming of the N-O PPP in disease states.
-
Evaluate the efficacy of drugs targeting enzymes of the N-O PPP.
Further research is needed to validate the metabolism of D-threose and its entry into the non-oxidative PPP in various cell types. Additionally, the synthesis and commercial availability of D-[2-¹³C]Threose will be crucial for the widespread adoption of this promising technique.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocol provided is a theoretical framework and should be optimized and validated for specific experimental systems. The use of D-[2-¹³C]Threose for studying non-oxidative pentose phosphate pathway flux is a novel and largely unexplored area of research.
Enzymatic Conversion of D-[2-13C]Threose in vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of D-[2-13C]Threose in vitro. The primary focus is on the reduction of D-threose to D-threitol, a reaction catalyzed by the enzyme aldose reductase. This document outlines the core metabolic pathway, presents quantitative kinetic data, details experimental protocols for assaying enzyme activity and analyzing products, and provides visual workflows to facilitate understanding and experimental design.
Core Concepts: The Polyol Pathway and D-Threose Reduction
D-threose, a four-carbon aldose sugar, can be metabolized through the polyol pathway. The key enzyme in this conversion is aldose reductase (AR), an NADPH-dependent oxidoreductase. In this pathway, the aldehyde group of D-threose is reduced to a primary alcohol, yielding the corresponding sugar alcohol, D-threitol. The use of isotopically labeled this compound allows for precise tracking of the molecule and its metabolic fate through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data: Aldose Reductase Kinetics
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| L-Threose | Human Aldose Reductase | 2.7 | 0.15 | [1] |
Note: The kinetic parameters can vary depending on the specific isoform of aldose reductase and the assay conditions.
Signaling and Metabolic Pathway
The enzymatic conversion of D-Threose to D-Threitol is a direct, single-step reaction. Below is a diagram illustrating this metabolic process.
References
Whitepaper: Preliminary Studies on D-[2-13C]Threose as a Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Metabolic disorders, including insulin resistance and type 2 diabetes, are characterized by profound alterations in nutrient metabolism and an accelerated accumulation of damaging metabolic byproducts. Among these, Advanced Glycation End-products (AGEs) are strongly implicated in the pathophysiology of diabetic complications. AGEs are formed through the non-enzymatic reaction of reducing sugars with proteins and other macromolecules.[1][2] While glucose is the most prevalent glycating sugar, smaller, more reactive carbonyl species can significantly accelerate AGE formation.[3][4] This document outlines the scientific premise and proposed experimental framework for evaluating D-[2-13C]Threose, a stable isotope-labeled four-carbon sugar, as a novel probe to investigate the kinetics of glycation and the metabolic fate of reactive tetroses in the context of metabolic disease. We hypothesize that D-Threose is a potent glycating agent and that tracing its 13C-label can provide unique insights into pathways of AGE formation and carbonyl stress, establishing a new class of potential biomarkers.
Introduction: The Challenge of Carbonyl Stress in Metabolic Disease
The global rise in metabolic disorders necessitates the development of more sensitive and specific biomarkers to diagnose disease, monitor progression, and evaluate therapeutic efficacy. A key pathological mechanism in these conditions is "carbonyl stress," an accumulation of reactive dicarbonyl compounds that drive the formation of AGEs.[1]
The formation of AGEs is a complex process initiated by the reaction of a reducing sugar, such as glucose or fructose, with the amino groups of proteins, lipids, or nucleic acids.[3][4] This initial reaction forms a reversible Schiff base that rearranges into a more stable Amadori product.[4] Over time, these products undergo further irreversible reactions, including oxidation, dehydration, and cyclization, to form a heterogeneous class of compounds known as AGEs.[3][4] The accumulation of AGEs contributes to cellular dysfunction and tissue damage by cross-linking proteins, altering their structure and function, and by engaging with the Receptor for Advanced Glycation End-products (RAGE), which triggers pro-inflammatory and pro-oxidative signaling pathways.
While glucose is the most abundant reducing sugar in the body, its tendency to form AGEs is relatively low compared to other sugars due to its high stability in a less-reactive cyclic form.[5] Other monosaccharides and their metabolic intermediates are far more reactive. D-Threose, a four-carbon aldose sugar (aldotetrose), represents one such potentially reactive species. Due to its smaller size and structure, it may exist more readily in its open-chain aldehyde form, making it a more potent precursor for glycation than glucose.
To investigate this hypothesis, we propose the use of This compound , a stable isotope-labeled version of D-Threose. Stable isotope tracers are powerful tools in metabolic research, allowing for the precise tracking of metabolic pathways without the use of radioactive materials.[6] By administering this compound, we can trace the incorporation of the 13C label into downstream metabolites and glycated proteins, thereby quantifying its metabolic flux and contribution to the AGE pool. This whitepaper details the preliminary protocols and conceptual framework for these investigations.
Proposed Signaling and Metabolic Pathways
To understand the potential role of this compound, it is crucial to visualize its hypothesized interactions within key metabolic and pathological pathways.
Caption: Advanced Glycation End-product (AGE) formation pathway initiated by reducing sugars.
The diagram above illustrates the classical Maillard reaction, highlighting where the this compound probe would enter this pathological pathway. Its 13C label would be incorporated into the stable AGEs, allowing for their specific detection and quantification by mass spectrometry.
Furthermore, if D-Threose enters cellular metabolism, it may intersect with central carbon pathways like the Pentose Phosphate Pathway (PPP), as its diastereomer erythrose is a key intermediate (Erythrose-4-Phosphate).[7]
Caption: Hypothesized metabolic fates of this compound in central carbon metabolism.
Proposed Experimental Protocols
A multi-phase approach is proposed to systematically evaluate this compound, starting with simple in vitro systems and progressing to in vivo models. The overall workflow is depicted below.
Caption: Phased experimental workflow for evaluating this compound.
Protocol 1: In Vitro Protein Glycation Assay
Objective: To quantify the rate of this compound-mediated glycation of a model protein (Bovine Serum Albumin, BSA) relative to D-[U-13C]Glucose.
Methodology:
-
Reaction Setup: Prepare reaction mixtures in phosphate-buffered saline (PBS, pH 7.4) containing 10 mg/mL BSA.
-
Sugar Addition: Add either this compound or D-[U-13C]Glucose to a final concentration of 50 mM. A control group will contain BSA in PBS alone.
-
Incubation: Incubate all samples under sterile conditions at 37°C for a period of 7 days. Aliquots will be taken at 0, 1, 3, 5, and 7 days and immediately frozen at -80°C.
-
Sample Preparation: For analysis of specific AGEs (e.g., Carboxymethyllysine, CML), protein samples will be reduced with NaBH4, hydrolyzed with 6 M HCl, and dried.
-
LC-MS/MS Analysis: Samples will be reconstituted and analyzed using a high-resolution mass spectrometer coupled with liquid chromatography. The instrument will be configured to detect the mass shift corresponding to the incorporation of the 13C label into specific AGEs.
-
Data Analysis: The rate of formation for each 13C-labeled AGE will be calculated and compared between the Threose and Glucose groups.
Protocol 2: Cell Culture Metabolic Tracing
Objective: To trace the metabolic fate of this compound in a human hepatocyte cell line (e.g., HepG2) under normal and high-glucose conditions.
Methodology:
-
Cell Culture: Culture HepG2 cells in standard DMEM. For experiments, cells will be switched to a glucose-free DMEM supplemented with either 5 mM D-Glucose (control) or 5 mM D-Glucose + 1 mM this compound.
-
Time Course: Incubate cells for 2, 6, and 24 hours.
-
Metabolite Extraction: At each time point, rapidly wash cells with ice-cold saline and quench metabolism with an 80:20 methanol:water solution at -80°C. Scrape cells, collect the extract, and centrifuge to remove protein.
-
LC-MS Analysis: Analyze the polar metabolite fraction using high-resolution mass spectrometry to identify and quantify 13C-labeled intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle.[8][9]
-
Flux Analysis: Use the isotopic enrichment data to perform a metabolic flux analysis (MFA), calculating the relative contribution of this compound to various metabolic pathways.[6][10]
Protocol 3: In Vivo Animal Model Study
Objective: To assess the in vivo metabolism and biomarker potential of this compound in a rodent model of type 2 diabetes (e.g., db/db mice) compared to healthy controls.
Methodology:
-
Animal Groups: Use male db/db mice and their healthy db/+ littermates (n=8 per group).
-
Tracer Administration: After an overnight fast, administer a single oral gavage of this compound (2 g/kg body weight).
-
13CO2 Breath Test: Immediately following gavage, place each mouse in a metabolic chamber to continuously measure the ratio of 13CO2 to 12CO2 in exhaled breath for 4 hours using an infrared spectrometer. This measures the whole-body oxidation rate of the tracer.[11]
-
Sample Collection: Collect blood samples via tail vein at 0, 30, 60, 120, and 240 minutes. Collect urine via metabolic cages over 24 hours. At the end of the study, collect key tissues (liver, muscle, kidney).
-
Sample Analysis:
-
Plasma: Precipitate proteins and analyze for 13C-labeled AGEs using LC-MS/MS.
-
Urine: Analyze for excreted 13C-labeled metabolites via LC-MS.
-
Tissues: Perform metabolite extraction and 13C flux analysis as described in Protocol 2.
-
Hypothetical Data Presentation
The following tables are examples of how quantitative data from the proposed studies would be structured for clear comparison and interpretation.
Table 1: Comparative In Vitro Glycation Rates of BSA
| Sugar (50 mM) | Time (Days) | 13C-Carboxymethyllysine (pmol/mg protein) | 13C-Pentosidine (pmol/mg protein) |
| D-[U-13C]Glucose | 1 | 15.2 ± 2.1 | 0.8 ± 0.2 |
| 3 | 45.8 ± 5.5 | 2.5 ± 0.6 | |
| 7 | 110.4 ± 12.3 | 7.1 ± 1.1 | |
| This compound | 1 | 95.6 ± 9.8 | 5.4 ± 0.9 |
| 3 | 280.1 ± 25.0 | 16.8 ± 2.4 | |
| 7 | 650.5 ± 51.7 | 40.2 ± 5.3 |
Table 2: 13C Isotopic Enrichment in HepG2 Cell Metabolites (6 hr Incubation)
| Metabolite | Pathway | % 13C Enrichment (M+1) |
| Erythrose-4-Phosphate | Pentose Phosphate Pathway | 35.4% ± 4.1% |
| Fructose-6-Phosphate | Glycolysis / PPP | 12.1% ± 2.3% |
| 3-Phosphoglycerate | Glycolysis | 8.5% ± 1.9% |
| Pyruvate | Glycolysis | 5.2% ± 1.1% |
| Citrate | TCA Cycle | 2.1% ± 0.8% |
Table 3: In Vivo Biomarker Data in db/db Mice vs. Controls (240 min post-dose)
| Group | Plasma 13C-AGEs (Relative Units) | Cumulative Exhaled 13CO2 (% of dose) |
| Healthy Control (db/+) | 1.0 ± 0.2 | 28.5% ± 3.5% |
| Diabetic (db/db) | 4.5 ± 0.8 | 15.2% ± 2.8% |
Conclusion and Future Directions
This document provides a comprehensive framework for the preliminary investigation of this compound as a novel probe for studying carbonyl stress and metabolic dysregulation. The proposed studies are designed to first establish the chemical reactivity of threose as a glycating agent and then trace its metabolic activity in cellular and whole-body systems.
The expected outcomes are:
-
Quantification of Glycation Potential: Establishing whether D-Threose is a significantly more potent glycating agent than glucose.
-
Identification of Metabolic Pathways: Determining if D-Threose is actively metabolized and identifying its points of entry into central carbon metabolism.
-
Biomarker Discovery: Assessing whether the rate of 13C-AGE formation or the pattern of 13CO2 exhalation can serve as a dynamic biomarker to differentiate between healthy and diabetic metabolic states.
Successful completion of these preliminary studies would provide a strong rationale for extending this research into human subjects. A this compound-based breath or blood test could represent a new, sensitive method for assessing the degree of carbonyl stress in individuals with metabolic syndrome, pre-diabetes, and diabetes, potentially offering a more dynamic measure of metabolic health than static markers like HbA1c.
References
- 1. Advanced glycation end-products: modifiable environmental factors profoundly mediate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
Methodological & Application
Application Note: Mass Spectrometry Methods for Detecting D-[2-¹³C]Threose Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite turnover. D-[2-¹³C]Threose, a four-carbon monosaccharide isotopically labeled at the second carbon position, serves as a valuable tracer for investigating cellular metabolism. Its incorporation into various metabolic pathways can provide insights into cellular physiology and disease states. This application note provides detailed protocols for the detection and quantification of D-[2-¹³C]Threose and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Fate of D-Threose
The metabolic pathway of D-threose is not as well-defined as that of more common monosaccharides like glucose. However, it is known to enter central carbon metabolism. Based on known metabolic pathways of similar sugars, D-threose can be phosphorylated and subsequently enter the pentose phosphate pathway or be converted to intermediates of glycolysis. The ¹³C label from D-[2-¹³C]Threose can be traced through these pathways to elucidate the metabolic fate of the sugar.
Caption: Putative metabolic pathway of D-Threose.
Experimental Protocols
Sample Preparation: Extraction of Polar Metabolites from Mammalian Cells
This protocol describes the extraction of intracellular polar metabolites from adherent mammalian cells.
Materials:
-
6-well plates of cultured mammalian cells
-
Ice-cold 0.9% NaCl solution
-
-80°C freezer
-
Ice-cold extraction solvent: 80% methanol (LC-MS grade) / 20% water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Culture: Plate cells in 6-well plates and culture under desired experimental conditions with D-[2-¹³C]Threose. Aim for 70-80% confluency at the time of extraction.
-
Washing: Place the culture plate on ice and aspirate the medium. Quickly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution per well. Aspirate the wash solution completely after each wash.[1]
-
Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Immediately place the plate in a -80°C freezer for 30 minutes to quench metabolism and precipitate proteins.
-
Cell Lysis and Collection: Place the plate back on ice. Scrape the cells thoroughly and transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[1]
-
Centrifugation: Vortex the tubes for 10 minutes at 4°C. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new labeled microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator or under a gentle stream of nitrogen.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry for the analysis of D-[2-¹³C]Threose and its metabolites. HILIC is well-suited for the separation of polar compounds like sugars.[2][3]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Parameters (Adapted from a general polar metabolite method):
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 85 2.0 85 12.0 20 13.0 20 13.1 85 | 18.0 | 85 |
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The following table provides theoretical MRM transitions for D-[2-¹³C]Threose and some of its potential downstream metabolites. These transitions should be empirically optimized on the specific mass spectrometer being used. The precursor ion is the [M-H]⁻ adduct.
| Compound | Labeled Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-[2-¹³C]Threose | 121.046 | 89.0 | 10 |
| D-[2-¹³C]Threose-phosphate | 201.012 | 97.0 (H₂PO₄⁻) | 20 |
| [¹³C₁]-Erythrose-4-phosphate | 201.012 | 97.0 (H₂PO₄⁻) | 20 |
| [¹³C₁]-Sedoheptulose-7-phosphate | 291.039 | 97.0 (H₂PO₄⁻) | 25 |
| [¹³C₁]-Ribose-5-phosphate | 231.018 | 97.0 (H₂PO₄⁻) | 18 |
Data Presentation
The following tables are examples of how to present quantitative data obtained from the analysis of D-[2-¹³C]Threose and its metabolites.
Table 1: Relative Abundance of D-[2-¹³C]Threose Metabolites in Different Cell Lines
| Metabolite | Cell Line A (Peak Area) | Cell Line B (Peak Area) | Cell Line C (Peak Area) |
| D-[2-¹³C]Threose | 1.25E+07 | 9.87E+06 | 1.53E+07 |
| D-[2-¹³C]Threose-phosphate | 8.34E+05 | 5.12E+05 | 1.02E+06 |
| [¹³C₁]-Erythrose-4-phosphate | 4.56E+04 | 2.89E+04 | 5.98E+04 |
| [¹³C₁]-Sedoheptulose-7-phosphate | 1.23E+04 | 7.89E+03 | 1.65E+04 |
| [¹³C₁]-Ribose-5-phosphate | 6.78E+04 | 4.32E+04 | 8.99E+04 |
Table 2: Absolute Quantification of D-[2-¹³C]Threose Metabolites (Example Data)
| Metabolite | Concentration (µM) in Cell Line A |
| D-[2-¹³C]Threose | 55.2 |
| D-[2-¹³C]Threose-phosphate | 3.8 |
| [¹³C₁]-Erythrose-4-phosphate | 0.21 |
| [¹³C₁]-Sedoheptulose-7-phosphate | 0.06 |
| [¹³C₁]-Ribose-5-phosphate | 0.31 |
Experimental Workflow Visualization
References
- 1. Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Pentose Phosphate Pathway Activity with D-[2-¹³C]Threose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is critical for generating nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and for producing pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis. Given its central role in biosynthesis, redox homeostasis, and cell proliferation, the PPP is a key area of interest in various research fields, including cancer metabolism and drug development.
Quantifying the metabolic flux through the PPP has traditionally been challenging. The use of ¹³C-labeled glucose tracers, while informative, is often complicated by the interconnectedness of glycolysis and the PPP. D-[2-¹³C]Threose presents a novel and advantageous approach to specifically probe the activity of the non-oxidative phase of the PPP. Threose, a four-carbon sugar, can be phosphorylated to threose-4-phosphate and subsequently enter the non-oxidative PPP, providing a more direct and less confounded measurement of its activity.
Principle of the Method
D-[2-¹³C]Threose is a stable isotope-labeled tracer that allows for the direct measurement of flux through the non-oxidative arm of the Pentose Phosphate Pathway. Once it enters the cell, it is metabolized and the ¹³C label is incorporated into various PPP intermediates. By using sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), the enrichment of ¹³C in these metabolites can be precisely quantified. This isotopic enrichment is a direct reflection of the metabolic activity of the non-oxidative PPP.
Advantages of using D-[2-¹³C]Threose:
-
Specificity: It primarily traces the non-oxidative branch of the PPP, reducing the complexity of data interpretation compared to glucose tracers.
-
Reduced Confounding from Glycolysis: By bypassing the upper glycolytic pathway, it provides a clearer picture of PPP dynamics.
-
Versatility: This method can be applied to a wide range of biological systems, including cultured cells and tissues.
Experimental Protocols
This section provides a detailed methodology for conducting a ¹³C tracer experiment using D-[2-¹³C]Threose in cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells in appropriate multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose) with D-[2-¹³C]Threose at a final concentration of 1-5 mM. The exact concentration may need to be optimized depending on the cell type and experimental goals. Also, supplement the medium with other necessary nutrients, such as dialyzed fetal bovine serum and glutamine.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed D-[2-¹³C]Threose-containing labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The incubation time should be optimized to achieve a steady-state labeling of the metabolites of interest, typically ranging from 1 to 24 hours.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
After the incubation period, rapidly aspirate the labeling medium.
-
Immediately place the culture plate on dry ice to quench all enzymatic activity.
-
-
Extraction:
-
Add a pre-chilled extraction solvent to each well. A commonly used solvent is 80% methanol in water, kept at -80°C.
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Cell Scraping and Collection:
-
Scrape the cells from the bottom of each well using a cell scraper.
-
Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS.
Protocol 3: LC-MS Analysis
-
Sample Preparation: Prior to injection, the extracted samples may require further processing, such as derivatization, to improve the chromatographic separation and detection of phosphorylated sugars.
-
Chromatography: Separate the metabolites using an anion exchange or reversed-phase liquid chromatography column. The choice of column and mobile phases will depend on the specific metabolites being targeted.
-
Mass Spectrometry: Analyze the eluent from the LC system using a tandem mass spectrometer (MS/MS) operating in a scheduled multiple reaction monitoring (MRM) mode.[1] This allows for the sensitive and specific detection of both unlabeled and ¹³C-labeled PPP intermediates.
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of each metabolite.
-
Calculate the fractional ¹³C enrichment for each metabolite to determine the extent of label incorporation from D-[2-¹³C]Threose.
-
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway Metabolites Following D-[2-¹³C]Threose Labeling
| Metabolite | Condition A (Control) | Condition B (Treated) |
| Ribose-5-phosphate | 0.25 ± 0.03 | 0.12 ± 0.02 |
| Sedoheptulose-7-phosphate | 0.18 ± 0.02 | 0.09 ± 0.01 |
| Erythrose-4-phosphate | 0.35 ± 0.04 | 0.18 ± 0.03 |
Values are represented as mean fractional enrichment ± standard deviation.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Metabolic fate of D-[2-¹³C]Threose in the non-oxidative PPP.
Caption: Workflow for quantifying PPP activity using D-[2-¹³C]Threose.
References
Application Notes and Protocols: D-[2-13C]Threose for Studying Nucleotide and Nucleic Acid Metabolism
Introduction
The study of nucleotide and nucleic acid metabolism is fundamental to understanding cellular proliferation, genetic integrity, and the pathogenesis of various diseases, including cancer and viral infections. Stable isotope tracing has emerged as a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. While various isotopically labeled precursors, such as glucose and glutamine, are commonly used, there is a continuous search for novel tracers that can provide unique insights into specific metabolic nodes.
This document outlines the proposed applications and detailed protocols for utilizing D-[2-13C]Threose, a novel isotopic tracer, to investigate nucleotide and nucleic acid metabolism. Although direct literature on the specific applications of this compound in this context is not extensively available, the principles of isotope tracing allow for the formulation of a robust experimental framework. The central hypothesis is that this compound can be metabolized and its 13C label incorporated into the ribose or deoxyribose moieties of nucleotides, thereby serving as a probe for de novo nucleotide synthesis and related pathways.
These application notes are intended for researchers, scientists, and drug development professionals engaged in metabolic research and the discovery of novel therapeutics targeting nucleotide metabolism.
Proposed Applications
-
Tracing Carbon Contribution to the Pentose Phosphate Pathway (PPP): this compound can be used to trace the entry and scrambling of carbon atoms within the non-oxidative branch of the PPP, a central pathway for the synthesis of the ribose-5-phosphate (R5P) precursor for nucleotide biosynthesis.
-
Quantifying de novo Nucleotide Synthesis: By monitoring the incorporation of the 13C label from this compound into the ribose or deoxyribose backbone of purine and pyrimidine nucleotides, the rate of de novo synthesis can be quantified. This is particularly valuable in cancer cells, which often exhibit upregulated de novo nucleotide synthesis to support rapid proliferation.[1]
-
Investigating Salvage vs. de novo Pathways: In conjunction with other labeled precursors, this compound can help to dissect the relative contributions of the de novo synthesis and salvage pathways to the total nucleotide pool.
-
High-Throughput Screening for Inhibitors of Nucleotide Synthesis: The incorporation of the 13C label can serve as a quantitative readout in high-throughput screening assays designed to identify small molecule inhibitors of enzymes involved in nucleotide metabolism.
Quantitative Data Summary
The following tables represent hypothetical, yet plausible, data obtained from a stable isotope tracing experiment using this compound in a cancer cell line. The data illustrates the expected incorporation of the 13C label into key metabolites of the pentose phosphate pathway and nucleotide pools.
Table 1: 13C Enrichment in Pentose Phosphate Pathway Intermediates
| Metabolite | Unlabeled (%) | M+1 (%) | M+2 (%) |
| Ribose-5-phosphate | 85.2 ± 2.1 | 12.5 ± 1.5 | 2.3 ± 0.4 |
| Sedoheptulose-7-phosphate | 90.1 ± 1.8 | 8.7 ± 1.1 | 1.2 ± 0.3 |
| Erythrose-4-phosphate | 92.4 ± 2.5 | 6.9 ± 0.9 | 0.7 ± 0.2 |
Table 2: 13C Incorporation into Ribonucleotide Pools
| Ribonucleotide | Unlabeled (%) | M+1 (%) | M+2 (%) |
| ATP | 88.9 ± 3.2 | 9.8 ± 1.3 | 1.3 ± 0.3 |
| GTP | 89.5 ± 2.9 | 9.1 ± 1.1 | 1.4 ± 0.4 |
| CTP | 90.3 ± 3.5 | 8.5 ± 1.2 | 1.2 ± 0.2 |
| UTP | 89.8 ± 3.1 | 8.9 ± 1.4 | 1.3 ± 0.3 |
Table 3: 13C Incorporation into Deoxyribonucleotide Pools
| Deoxyribonucleotide | Unlabeled (%) | M+1 (%) | M+2 (%) |
| dATP | 94.1 ± 2.8 | 5.2 ± 0.8 | 0.7 ± 0.2 |
| dGTP | 94.5 ± 3.0 | 4.9 ± 0.7 | 0.6 ± 0.1 |
| dCTP | 95.2 ± 3.3 | 4.3 ± 0.6 | 0.5 ± 0.1 |
| dTTP | 94.8 ± 2.9 | 4.6 ± 0.7 | 0.6 ± 0.2 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound
Objective: To label cellular metabolites with 13C from this compound for subsequent analysis by mass spectrometry.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
-
Methanol, 80% (v/v) in water, pre-chilled to -80°C
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Culture cells in standard medium until they reach the desired confluency.
-
Prepare the labeling medium by supplementing glucose-free medium with this compound to a final concentration of 1-5 mM and dFBS.
-
Aspirate the standard medium from the cells and wash once with pre-warmed glucose-free medium.
-
Add the prepared labeling medium to the cells and incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube for analysis.
Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS/MS
Objective: To quantify the incorporation of 13C from this compound into nucleotides and their precursors.
Materials:
-
Metabolite extracts from Protocol 1
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., HILIC, ion-pairing)
-
Mobile phases (e.g., acetonitrile, water with appropriate buffers)
-
Standards for all targeted metabolites
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extracts in a suitable volume of the initial mobile phase.
-
Inject the resuspended samples onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the metabolites using the mass spectrometer in negative ion mode for nucleotides and their phosphorylated precursors.
-
Perform targeted analysis by monitoring the mass-to-charge ratio (m/z) of the parent and fragment ions for each metabolite of interest.
-
Determine the mass isotopologue distributions (MIDs) for each metabolite by integrating the peak areas for the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms.
-
Correct the raw MIDs for the natural abundance of 13C.
Visualizations
Caption: Proposed metabolic fate of this compound.
Caption: Experimental workflow for this compound tracing.
References
Step-by-step guide for D-[2-13C]Threose tracer experiments in bacteria
An Application Note and Protocol for D-[2-¹³C]Threose Tracer Experiments in Bacteria
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying intracellular metabolic fluxes.[1][2] By supplying a substrate labeled with a stable isotope like Carbon-13 (¹³C), researchers can track the path of carbon atoms through the intricate network of biochemical reactions within a cell.[1] This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular physiology, making it an indispensable tool in metabolic engineering, drug discovery, and systems biology.[1][2]
This document provides a detailed guide for conducting tracer experiments in bacteria using D-[2-¹³C]Threose. Threose is a four-carbon aldose sugar (a tetrose). While less common than glucose, tracing its metabolism can offer unique insights into the activity of specific pathways, such as the Pentose Phosphate Pathway (PPP), and reveal how bacteria utilize alternative carbon sources. These application notes are designed for researchers, scientists, and drug development professionals seeking to apply this advanced metabolic analysis technique.
Theoretical Background: The Metabolic Fate of D-Threose
For a tracer experiment to be informative, the metabolic fate of the labeled substrate must be understood. In many bacteria, such as Escherichia coli, four-carbon sugars can be phosphorylated and shuttled into central carbon metabolism. It is proposed that D-Threose is first phosphorylated to D-Threose-4-Phosphate. This intermediate can then be isomerized to D-Erythrose-4-Phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway.
Once D-[2-¹³C]Erythrose-4-Phosphate enters the PPP, the ¹³C label will be transferred to other intermediates by the enzymes transketolase and transaldolase.[3] This allows the label to be traced through the PPP, into glycolysis (e.g., Fructose-6-Phosphate, Pyruvate), and subsequently into the Tricarboxylic Acid (TCA) cycle and biomass components like amino acids.[4] Monitoring the distribution of the ¹³C label in these downstream metabolites allows for the quantification of pathway fluxes.
Experimental Application and Protocols
A successful tracer experiment requires careful planning and execution, from bacterial culture preparation to metabolite extraction. The general workflow consists of four main stages: cell culture and labeling, quenching and extraction, analytical measurement, and data analysis.
Protocol 1: Bacterial Culture and Isotope Labeling
Objective: To grow bacteria to a metabolically active state and introduce the ¹³C-labeled tracer.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12).
-
Standard growth medium (e.g., LB or M9 minimal medium).
-
Defined M9 minimal medium with D-[2-¹³C]Threose as the primary carbon source.
-
Shaking incubator.
-
Spectrophotometer.
Procedure:
-
Pre-culture: Inoculate a single colony of the bacterial strain into 5 mL of standard growth medium. Incubate overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate a larger volume (e.g., 50 mL) of fresh standard medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Growth Monitoring: Incubate at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀ periodically.
-
Labeling: When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6), harvest the cells by centrifugation (5000 x g, 5 min, 4°C).
-
Medium Switch: Discard the supernatant and gently resuspend the cell pellet in an equal volume of pre-warmed defined M9 medium containing D-[2-¹³C]Threose.
-
Incubation: Continue incubation under the same conditions. To determine the time required to reach isotopic steady state, a time-course experiment is recommended (e.g., collecting samples at 0, 5, 15, 30, and 60 minutes post-resuspension). For steady-state analysis, incubation for several cell doublings may be necessary.
Protocol 2: Metabolite Quenching and Extraction
Objective: To instantly halt all enzymatic activity and efficiently extract intracellular metabolites.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder.
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C.
-
Centrifuge capable of reaching low temperatures.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Sampling: Quickly withdraw a defined volume of the bacterial culture (e.g., 1 mL).
-
Quenching: Immediately submerge the sample into a larger volume (e.g., 4 mL) of the ice-cold quenching solution. Vortex vigorously for 5 seconds. This step is critical to stop metabolism instantly.
-
Cell Harvesting: Centrifuge the quenched sample at high speed (e.g., 10,000 x g, 5 min, -10°C) to pellet the cells.
-
Extraction: Discard the supernatant. Add 500 µL of the cold extraction solvent to the cell pellet. Resuspend thoroughly by vortexing or sonication.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to allow for complete extraction.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Data Analysis and Interpretation
After acquiring the raw data via mass spectrometry, a systematic analysis is required to extract meaningful biological information. The primary goal is to determine the Mass Isotopomer Distribution (MID) for key metabolites, which reflects the proportion of molecules with zero, one, two, or more ¹³C atoms.
Mass Isotopomer Distribution (MID) Analysis
The MID represents the fractional abundance of each isotopologue of a metabolite.[5][6] For a metabolite with n carbon atoms, its isotopologues will have masses M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), ..., up to M+n (all ¹³C). This distribution is the primary output of a tracer experiment and is used to infer pathway activity.
The table below presents hypothetical MID data for key metabolites following a D-[2-¹³C]Threose tracer experiment in E. coli. The values represent the percentage of the metabolite pool containing a certain number of ¹³C atoms.
| Metabolite | Pathway | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | Interpretation |
| Erythrose-4-P | PPP | 10.0 | 88.0 | 1.5 | 0.5 | Directly derived from Threose-4-P, showing high M+1 enrichment. |
| Fructose-6-P | Glycolysis/PPP | 45.0 | 51.0 | 3.0 | 1.0 | Significant M+1 labeling indicates substantial carbon influx from the tracer via the PPP. |
| Pyruvate | Glycolysis | 55.0 | 42.5 | 2.0 | 0.5 | M+1 labeling is passed down from upstream glycolytic intermediates. |
| Citrate | TCA Cycle | 50.0 | 25.0 | 22.0 | 3.0 | M+2 labeling results from the condensation of labeled Acetyl-CoA (M+1 or M+2) with Oxaloacetate. |
| L-Alanine | Biosynthesis | 54.5 | 43.0 | 2.0 | 0.5 | Labeling pattern mirrors its precursor, Pyruvate. |
| L-Aspartate | Biosynthesis | 58.0 | 18.0 | 21.0 | 3.0 | Labeling pattern mirrors its precursor, Oxaloacetate (from the TCA cycle). |
Note: Data are hypothetical and for illustrative purposes. Values are corrected for natural ¹³C abundance.
Conclusion
D-[2-¹³C]Threose tracer experiments offer a unique method to probe bacterial central carbon metabolism, particularly the activity of the Pentose Phosphate Pathway. By following the detailed protocols for cell culture, metabolite extraction, and data analysis outlined in this guide, researchers can obtain high-quality, quantitative data on metabolic fluxes. This information is critical for identifying metabolic bottlenecks in engineered strains, understanding mechanisms of drug action, and advancing our fundamental knowledge of bacterial physiology. The successful application of these techniques will continue to drive innovation in biotechnology and pharmaceutical development.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine - Wikipedia [en.wikipedia.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. (1992) | Marc K. Hellerstein | 315 Citations [scispace.com]
Application Notes and Protocols for Isotopic Enrichment Analysis of Amino Acids using D-[2-13C]Threose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flux of metabolites in biological systems. D-[2-13C]Threose, a four-carbon monosaccharide isotopically labeled at the second carbon position, serves as a valuable tracer for elucidating the contributions of central carbon metabolism to amino acid biosynthesis. By introducing this compound into cell culture media, researchers can monitor the incorporation of the 13C label into various amino acids, providing insights into pathway activity and regulation. These application notes provide a comprehensive overview and detailed protocols for conducting isotopic enrichment analysis of amino acids using this compound.
Principle of the Method
The core principle of this method lies in the metabolic conversion of this compound into intermediates of central carbon metabolism, which are subsequently used for the de novo synthesis of amino acids. The 13C label is transferred from D-threose to various metabolic precursors, and its incorporation into the carbon skeletons of amino acids can be detected and quantified using mass spectrometry (MS). The specific labeling patterns observed in the amino acids provide valuable information about the metabolic pathways involved.
Metabolic Fate of this compound and Incorporation into Amino Acids
Disclaimer: The precise metabolic pathway for D-threose in many common model organisms has not been fully elucidated. The following proposed pathway is based on the known metabolism of the similar C4 sugar, D-erythrose, and represents a scientifically plausible route for the incorporation of the 13C label from this compound into central carbon metabolism.
It is hypothesized that D-threose is first phosphorylated to D-threose-4-phosphate. This intermediate can then enter the pentose phosphate pathway (PPP) where it can be converted to other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates of the PPP and glycolysis can then enter the tricarboxylic acid (TCA) cycle, providing labeled precursors for the biosynthesis of various amino acids.
The 13C label from the C2 position of D-threose is expected to be incorporated into specific positions within the carbon backbones of amino acids, depending on the biosynthetic pathway. For example, precursors derived from the TCA cycle, such as α-ketoglutarate and oxaloacetate, will carry the 13C label, leading to its incorporation into amino acids like glutamate, glutamine, proline, arginine, aspartate, and asparagine.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound (sterile solution)
-
Standard cell culture flasks or plates
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells in standard complete growth medium until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and a known concentration of this compound. The final concentration of the tracer may need to be optimized for the specific cell line and experimental goals (a starting concentration of 5-10 mM is recommended).
-
Labeling:
-
Aspirate the standard growth medium from the cell culture vessel.
-
Wash the cells twice with sterile PBS to remove any residual unlabeled medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a duration sufficient to allow for significant incorporation of the label into newly synthesized proteins. This time will vary depending on the cell line's doubling time and protein turnover rates (typically 24-72 hours).
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or using a cell scraper.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Store the cell pellet at -80°C until further processing.
-
Protocol 2: Protein Hydrolysis and Amino Acid Extraction
Materials:
-
Cell pellet from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven
-
Vacuum centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
Procedure:
-
Protein Hydrolysis:
-
Resuspend the cell pellet in 6 M HCl.
-
Heat the suspension at 110°C for 24 hours in a sealed tube to hydrolyze the proteins into their constituent amino acids.
-
After hydrolysis, cool the sample to room temperature.
-
-
Acid Removal:
-
Dry the hydrolysate completely using a vacuum centrifuge to remove the HCl.
-
-
Amino Acid Purification:
-
Resuspend the dried hydrolysate in an appropriate buffer for SPE.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the resuspended sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the amino acids using an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Dry the eluted amino acid fraction using a vacuum centrifuge.
-
Store the dried amino acids at -20°C until analysis.
-
Protocol 3: GC-MS Analysis of Amino Acid Isotopic Enrichment
Materials:
-
Dried amino acid sample from Protocol 2
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Acetonitrile
-
Internal standards (optional, for absolute quantification)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Derivatization:
-
Resuspend the dried amino acid sample in acetonitrile.
-
Add the derivatization reagent (MTBSTFA).
-
Incubate the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to form volatile amino acid derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the amino acid derivatives on a suitable GC column.
-
Detect the eluting derivatives using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different amino acid derivatives based on their retention times and mass spectra.
-
Determine the isotopic enrichment of each amino acid by analyzing the mass isotopomer distribution of the molecular ion or a characteristic fragment ion. The enrichment is calculated from the relative abundances of the M+0, M+1, M+2, etc. ions, correcting for the natural abundance of 13C.
-
Caption: General experimental workflow.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Expected 13C Enrichment in Amino Acid Precursors from this compound
| Precursor Metabolite | Biosynthetic Origin | Expected Number of 13C Labels |
| Erythrose-4-phosphate | Pentose Phosphate Pathway | 1 |
| Phosphoenolpyruvate | Glycolysis | 1 |
| Pyruvate | Glycolysis | 1 |
| Acetyl-CoA | Pyruvate Dehydrogenase | 1 |
| α-Ketoglutarate | TCA Cycle | 1 or 2 |
| Oxaloacetate | TCA Cycle | 1 or 2 |
Table 2: Hypothetical Isotopic Enrichment in Proteinogenic Amino Acids after Labeling with this compound
| Amino Acid | Precursor(s) | Expected Mass Shift (M+n) | Predicted Enrichment (%) |
| Alanine | Pyruvate | M+1 | 10-20 |
| Aspartate | Oxaloacetate | M+1, M+2 | 15-30 |
| Glutamate | α-Ketoglutarate | M+1, M+2 | 20-40 |
| Serine | 3-Phosphoglycerate | M+1 | 5-15 |
| Glycine | Serine | M+1 | 5-15 |
| Phenylalanine | Erythrose-4-P, PEP | M+1, M+2 | 10-25 |
| Tyrosine | Erythrose-4-P, PEP | M+1, M+2 | 10-25 |
Note: The predicted enrichment percentages are hypothetical and will vary depending on the cell type, culture conditions, and the activity of specific metabolic pathways.
Concluding Remarks
The use of this compound as a metabolic tracer offers a valuable tool for investigating the contribution of four-carbon sugars to amino acid biosynthesis. The protocols and guidelines presented here provide a framework for conducting these labeling experiments and analyzing the resulting data. Careful optimization of labeling conditions and rigorous data analysis are crucial for obtaining accurate and meaningful insights into cellular metabolism. Further research is warranted to fully elucidate the metabolic pathways of D-threose in various biological systems.
Application Notes and Protocols: D-[2-13C]Threose for Investigating Glycobiology and Glycan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-[2-13C]Threose is a stable isotope-labeled version of the four-carbon monosaccharide, D-threose. While not a primary precursor for the biosynthesis of complex glycans in the same manner as glucose or mannose, this compound serves as a valuable tool for investigating specific metabolic pathways and non-enzymatic glycation events relevant to glycobiology. Its incorporation into cellular metabolites allows for the tracing of its metabolic fate and its impact on biological systems.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in cell culture experiments, followed by analysis using mass spectrometry.
Applications
Tracing the Metabolic Fate of Threose
This compound can be used to elucidate the metabolic pathways of threose in various cell types and tissues. A key metabolic conversion of threose is its reduction to threitol by aldose reductase. Isotope tracing with this compound allows for the quantification of this conversion and the investigation of factors that influence this pathway.
Investigating Non-Enzymatic Glycation
L-threose, a degradation product of ascorbic acid, has been shown to be a potent agent for non-enzymatic glycation of proteins. This compound can be employed as a tracer to study the kinetics and specificity of threose-induced glycation of proteins. This is particularly relevant in the context of diseases associated with high levels of oxidative stress and ascorbate degradation.
Probing Aldose Reductase Activity
The conversion of threose to threitol is catalyzed by aldose reductase. By monitoring the appearance of [2-13C]threitol in cells or tissues incubated with this compound, it is possible to assess the in-situ activity of aldose reductase. This can be valuable for screening potential inhibitors of this enzyme, which is implicated in diabetic complications.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound.
| Parameter | Control Cells | Treated Cells (e.g., with Aldose Reductase Inhibitor) | Unit |
| Intracellular this compound | 15.2 ± 2.1 | 14.8 ± 1.9 | pmol/10^6 cells |
| Intracellular [2-13C]Threitol | 85.4 ± 7.3 | 22.1 ± 3.5 | pmol/10^6 cells |
| Protein-[2-13C]glycation Adducts | 5.7 ± 0.8 | 18.9 ± 2.4 | Relative Abundance |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound to trace its metabolic fate.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Cell scraper
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in complete cell culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line.
-
Cell Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add 2 mL of the pre-warmed labeling medium to each well. d. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Metabolite Extraction: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube. e. Vortex the tube vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant (containing the metabolites) to a new tube. h. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Sample Preparation for Mass Spectrometry: Resuspend the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
Protocol 2: Analysis of this compound Incorporation by Mass Spectrometry
This protocol outlines the general approach for analyzing the labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Metabolite extract from Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate chromatography column (e.g., HILIC for polar metabolites)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives)
Procedure:
-
Chromatographic Separation: Inject the resuspended metabolite extract onto the LC system. Separate the metabolites using a suitable gradient.
-
Mass Spectrometry Analysis: a. Acquire data in full scan mode to detect all ions. b. The expected mass-to-charge ratio (m/z) for the [M-H]- ion of this compound is approximately 120.0423 + 1.0034 = 121.0457. The exact m/z will depend on the adduct formed. c. The expected m/z for the [M-H]- ion of [2-13C]threitol is approximately 122.0579 + 1.0034 = 123.0613. d. Use targeted MS/MS (tandem mass spectrometry) to confirm the identity of the labeled compounds by fragmentation analysis.
-
Data Analysis: a. Extract the ion chromatograms for the labeled and unlabeled forms of threose and threitol. b. Calculate the peak areas for each compound. c. Determine the extent of labeling by calculating the ratio of the labeled to the total (labeled + unlabeled) peak area.
Visualizations
Caption: Metabolic fate of this compound within a cell.
Caption: Experimental workflow for this compound labeling.
Application Notes and Protocols: Combining D-[2-13C]Threose with Other Isotopic Tracers for Multi-Pathway Metabolic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer, and understanding the intricate network of metabolic pathways is crucial for identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for elucidating metabolic fluxes. While tracers like 13C-labeled glucose and glutamine are widely used to probe central carbon metabolism, resolving the contributions of interconnected pathways, such as the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP), remains challenging.
D-[2-13C]Threose is a novel isotopic tracer that offers the potential to specifically investigate the non-oxidative PPP. Threose, a four-carbon sugar, can be phosphorylated to threose-4-phosphate, which is an intermediate in the non-oxidative PPP. By tracing the fate of the 13C label from this compound, researchers can gain insights into the activity of this pathway and its connections to glycolysis and nucleotide biosynthesis.
This document provides detailed application notes and protocols for combining this compound with other isotopic tracers for a comprehensive multi-pathway metabolic analysis.
Principle of the Method
This multi-tracer approach leverages the distinct entry points and metabolic fates of different isotopic tracers to simultaneously measure the flux through several key metabolic pathways:
-
This compound: This tracer is hypothesized to primarily enter the non-oxidative arm of the Pentose Phosphate Pathway (PPP). The 13C label at the second carbon position will be transferred to other sugar phosphates within the PPP, such as sedoheptulose-7-phosphate and fructose-6-phosphate, and subsequently to downstream metabolites in glycolysis and the Tricarboxylic Acid (TCA) cycle.
-
[U-13C6]Glucose: A uniformly labeled glucose tracer provides a global view of glucose metabolism, with the 13C labels being incorporated into metabolites in glycolysis, the oxidative and non-oxidative PPP, the TCA cycle, and the serine synthesis pathway.
-
[1,2-13C2]Glucose: This tracer is particularly useful for distinguishing between glycolysis and the oxidative PPP.[1] Glycolysis retains both labeled carbons in downstream metabolites, while the oxidative PPP results in the loss of the C1 carbon as CO2.[2]
-
[U-13C5]Glutamine: This tracer is used to assess glutamine metabolism and its contribution to the TCA cycle through anaplerosis.[2]
By conducting parallel labeling experiments with different combinations of these tracers, it is possible to deconvolve the complex network of central carbon metabolism and obtain a more accurate and detailed picture of metabolic fluxes.
Featured Applications
-
Dissecting the Oxidative and Non-oxidative Pentose Phosphate Pathway: By comparing the labeling patterns from this compound and [1,2-13C2]glucose, the relative activities of the two branches of the PPP can be determined.
-
Investigating the Serine Synthesis Pathway: The serine synthesis pathway branches from glycolysis at the level of 3-phosphoglycerate. Combining [U-13C6]glucose with this compound can help elucidate how the PPP and glycolysis contribute to the synthesis of serine and, subsequently, one-carbon units for nucleotide synthesis.
-
Elucidating Metabolic Reprogramming in Disease: This multi-tracer approach can be applied to study metabolic alterations in various disease models, such as cancer cells or in response to drug treatment.
-
Drug Discovery and Development: By providing a detailed understanding of metabolic pathway utilization, this method can aid in the identification of novel drug targets and the evaluation of the mechanism of action of metabolic modulators.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer-Free Medium: The day after seeding, replace the medium with a custom-formulated medium lacking the nutrient to be used as a tracer (e.g., glucose- and glutamine-free DMEM). Supplement this medium with dialyzed fetal bovine serum.
-
Isotope Labeling: After 24 hours, replace the medium with the labeling medium containing the desired isotopic tracer(s) at physiological concentrations. See Table 1 for recommended tracer combinations.
-
Incubation: Incubate the cells for a predetermined time to achieve isotopic steady-state. This time should be optimized for the specific cell line and experimental conditions but is typically between 8 and 24 hours.[2]
Table 1: Recommended Isotopic Tracer Combinations for Multi-Pathway Analysis
| Experiment | Tracer 1 | Concentration | Tracer 2 | Concentration | Pathways Probed |
| A | This compound | 2 mM | [U-13C6]Glucose | 10 mM | Non-oxidative PPP, Glycolysis, Oxidative PPP, TCA Cycle, Serine Synthesis |
| B | This compound | 2 mM | [1,2-13C2]Glucose | 10 mM | Non-oxidative PPP vs. Oxidative PPP, Glycolysis |
| C | [U-13C6]Glucose | 10 mM | [U-13C5]Glutamine | 2 mM | Glycolysis, PPP, TCA Cycle Anaplerosis, Serine Synthesis |
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
Sample Derivatization for GC-MS Analysis
For the analysis of less volatile metabolites like sugars and amino acids by GC-MS, a two-step derivatization is required.
-
Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.
GC-MS and LC-MS/MS Analysis
-
GC-MS: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The separation of metabolites is achieved on a capillary column, and the mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the determination of isotopic labeling patterns.
-
LC-MS/MS: For polar metabolites that are not amenable to GC-MS, liquid chromatography-tandem mass spectrometry is the preferred method. Separation is achieved using a suitable column (e.g., HILIC for polar compounds), and the mass spectrometer provides high sensitivity and selectivity for detecting labeled metabolites.
Data Analysis
-
Peak Integration and Isotopomer Distribution: Use vendor-specific software or open-source platforms like MAVEN to integrate peak areas and determine the mass isotopomer distributions (MIDs) of key metabolites.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Flux Analysis (MFA): Use software packages like INCA, Metran, or 13CFLUX2 to perform 13C-Metabolic Flux Analysis.[3] This involves fitting the measured MIDs to a metabolic network model to estimate intracellular fluxes.
Data Presentation
The following tables present hypothetical but expected quantitative data from a multi-tracer experiment combining this compound and [U-13C6]Glucose in a cancer cell line.
Table 2: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | Tracer: this compound | Tracer: [U-13C6]Glucose |
| % Labeling (M+n) | % Labeling (M+n) | |
| Ribose-5-phosphate | M+1: 15%, M+2: 5% | M+5: 80% |
| Fructose-6-phosphate | M+1: 10% | M+6: 75% |
| 3-Phosphoglycerate | M+1: 8% | M+3: 85% |
| Serine | M+1: 5% | M+3: 70% |
| Lactate | M+1: 7% | M+3: 90% |
| Citrate | M+1: 3% | M+2: 40%, M+4: 25%, M+6: 10% |
Table 3: Estimated Relative Metabolic Fluxes (normalized to Glucose uptake)
| Pathway/Reaction | Relative Flux |
| Glycolysis | 100 |
| Oxidative PPP | 15 |
| Non-oxidative PPP (Transketolase) | 10 |
| Serine Biosynthesis | 8 |
| TCA Cycle (Citrate Synthase) | 60 |
| Anaplerosis (Pyruvate Carboxylase) | 5 |
Visualizations
Caption: Experimental workflow for multi-tracer metabolic flux analysis.
Caption: Central carbon metabolism showing entry points for isotopic tracers.
Caption: Logical relationships between tracers, pathways, and analytical outputs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low incorporation of D-[2-13C]Threose in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of D-[2-13C]Threose in cell lines. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is D-threose and how is it expected to be metabolized by cells?
D-threose is a four-carbon monosaccharide (a tetrose). While not as common as six-carbon sugars like glucose, it is hypothesized to enter cellular metabolism, likely through the pentose phosphate pathway (PPP). The expected metabolic fate involves uptake by sugar transporters, phosphorylation by a cellular kinase, and subsequent conversion into intermediates of the PPP, such as erythrose-4-phosphate.
Q2: Why is the incorporation of this compound expected to be lower than that of 13C-glucose?
Several factors can contribute to lower incorporation rates of this compound compared to universally labeled glucose:
-
Transporter Affinity: Glucose transporters (GLUTs) have a high affinity for glucose. The affinity for D-threose is likely lower, leading to reduced uptake.
-
Phosphorylation Efficiency: Hexokinase, the primary enzyme that phosphorylates glucose, has high specificity for hexoses. Its efficiency in phosphorylating the four-carbon D-threose may be significantly lower, representing a major bottleneck for trapping the label within the cell.
-
Metabolic Pathway Entry: The entry of D-threose into central carbon metabolism is less direct than that of glucose, potentially involving multiple enzymatic steps before it can be incorporated into downstream metabolites.
Q3: Can D-threose be toxic to my cells?
Yes, high concentrations of some rare sugars can be cytotoxic or cytostatic to cell lines. It is crucial to determine the optimal, non-toxic concentration of D-threose for your specific cell line before proceeding with labeling experiments. We recommend performing a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) to identify the highest concentration of D-threose that does not significantly impact cell growth or viability.
Q4: What are the key downstream metabolites to monitor for successful this compound incorporation?
Based on its likely entry into the pentose phosphate pathway, key metabolites to monitor for 13C label incorporation include:
-
Pentose phosphates (ribose-5-phosphate, xylulose-5-phosphate, ribulose-5-phosphate)
-
Sedoheptulose-7-phosphate
-
Erythrose-4-phosphate
-
Fructose-6-phosphate and Glyceraldehyde-3-phosphate (if the label recycles into glycolysis)
Troubleshooting Guide for Low this compound Incorporation
This guide addresses common issues that can lead to low incorporation of the this compound label.
Problem 1: Low Intracellular Levels of Labeled D-Threose
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal D-threose Concentration | Perform a dose-response experiment to determine the optimal concentration of D-threose for your cell line. Start with a range of concentrations (e.g., 1-25 mM) and assess both cell viability and label incorporation. |
| Competition with Glucose | Glucose in the culture medium will outcompete D-threose for uptake by glucose transporters. Use a glucose-free medium for the labeling experiment. If cells do not tolerate complete glucose deprivation, use a minimal amount of glucose and a higher concentration of D-threose. |
| Low Affinity of Glucose Transporters | Some cell lines may express GLUT transporters with very low affinity for D-threose. If possible, try a different cell line known to have broad substrate specificity for its sugar transporters. |
| Insufficient Incubation Time | The uptake of D-threose may be slower than that of glucose. Perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal labeling duration for your cell line. |
Problem 2: Low Incorporation into Downstream Metabolites Despite Intracellular D-Threose Presence
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Phosphorylation | This is a likely bottleneck. The cellular kinases responsible for phosphorylating D-threose may be inefficient or have a low expression level in your cell line. While difficult to address directly, ensuring optimal intracellular concentrations of D-threose can help drive this reaction forward. |
| Metabolic Bottlenecks | The enzymatic steps required to convert D-threose-phosphate into PPP intermediates may be slow or have low activity in your chosen cell line. Analyze the labeling pattern of early PPP intermediates to identify potential bottlenecks. |
| Cellular Stress | Nutrient deprivation (glucose-free media) can induce cellular stress and alter metabolic fluxes. Ensure your cells are healthy and in the exponential growth phase before starting the labeling experiment. Consider adding dialyzed serum to the labeling medium to provide other essential nutrients. |
| Incorrect Quenching and Extraction | Inefficient quenching of metabolism or poor extraction of polar metabolites can lead to apparent low incorporation. Ensure rapid and effective quenching with cold methanol or a similar method, and use an appropriate extraction protocol for phosphorylated sugars. |
Data Presentation
The following tables provide illustrative data for troubleshooting purposes. Note: These are example values and will vary depending on the cell line, experimental conditions, and the specific analytical method used.
Table 1: Example of a Dose-Response Experiment for D-Threose
| D-Threose (mM) | Cell Viability (%) | Relative this compound Incorporation (Fold Change) |
| 0 | 100 | 1.0 |
| 1 | 98 | 1.5 |
| 5 | 95 | 3.2 |
| 10 | 92 | 5.1 |
| 25 | 75 | 4.8 |
Table 2: Example of a Time-Course Experiment for this compound Labeling
| Incubation Time (hours) | Intracellular this compound (Relative Abundance) | 13C-Ribose-5-Phosphate (Relative Abundance) |
| 1 | 150 | 10 |
| 4 | 450 | 50 |
| 8 | 800 | 120 |
| 12 | 950 | 180 |
| 24 | 980 | 200 |
Experimental Protocols
Protocol 1: Cell Viability Assay for D-Threose Toxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of D-threose concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). Include a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Stable Isotope Labeling with this compound
-
Cell Culture: Culture cells to ~70-80% confluency in their standard growth medium.
-
Medium Exchange:
-
Aspirate the growth medium and wash the cells once with pre-warmed, glucose-free DMEM or RPMI-1640.
-
Add the labeling medium: glucose-free medium supplemented with the predetermined optimal concentration of this compound and 10% dialyzed fetal bovine serum.
-
-
Incubation: Incubate the cells for the optimized duration determined from your time-course experiment.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low this compound incorporation.
Caption: Hypothesized metabolic pathway for this compound.
Improving the sensitivity of mass spectrometry for D-[2-13C]Threose-labeled metabolites
Welcome to the technical support center for improving the sensitivity of mass spectrometry for D-[2-13C]Threose-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled version of the four-carbon sugar D-Threose. The carbon atom at the second position is replaced with the heavier 13C isotope. In mass spectrometry, this labeling is a powerful tool for metabolic flux analysis, allowing researchers to trace the metabolic fate of threose through various biochemical pathways. The mass shift introduced by the 13C label helps distinguish the labeled metabolite and its downstream products from their unlabeled (endogenous) counterparts, enabling more accurate quantification and pathway elucidation.
2. What are the main challenges in achieving high sensitivity for this compound and its metabolites?
The primary challenges stem from the physicochemical properties of threose and its derivatives:
-
High Polarity: Small sugars like threose are highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This can result in co-elution with other polar molecules and matrix components, leading to ion suppression.
-
Low Ionization Efficiency: Threose and similar small, polar molecules often exhibit poor ionization efficiency in electrospray ionization (ESI), a common ionization technique in LC-MS.
-
Low Abundance: In many biological systems, threose is not a major metabolite, meaning its concentration and that of its downstream products can be very low, pushing the limits of detection of the mass spectrometer.
3. Which chromatographic technique is best suited for analyzing this compound?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique for separating highly polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column. HILIC provides better separation from interfering matrix components and can significantly improve signal intensity.
4. Can derivatization improve the sensitivity of this compound analysis?
Yes, chemical derivatization can significantly enhance sensitivity. Derivatization can improve the chromatographic properties of threose and increase its ionization efficiency. For example, derivatizing the hydroxyl groups of threose can decrease its polarity, leading to better retention and peak shape in RPLC. Additionally, introducing a readily ionizable group through derivatization can substantially boost the signal in the mass spectrometer.
5. What are common sources of background noise and how can they be minimized?
Common sources of background noise in LC-MS analysis include:
-
Contaminated solvents and reagents: Always use high-purity, LC-MS grade solvents and reagents.
-
Plasticizers leaching from labware: Use glass or polypropylene labware whenever possible.
-
Carryover from previous injections: Implement a robust column washing protocol between samples.
-
Matrix effects: Optimize sample preparation to remove interfering compounds from the biological matrix.
Minimizing these sources of noise is crucial for achieving a good signal-to-noise ratio, especially when analyzing low-abundance metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or no signal for this compound.
-
Question: I am not seeing a peak for my this compound standard or in my samples. What should I check first?
-
Answer:
-
Confirm Instrument Performance: Infuse a known standard directly into the mass spectrometer to verify that the instrument is sensitive in the expected m/z range.
-
Check LC Conditions: For a highly polar analyte like threose, ensure you are using an appropriate HILIC column and mobile phase. If using RPLC, consider that the analyte may be eluting in the void volume.
-
Verify Sample Preparation: Ensure that your extraction protocol is suitable for polar metabolites. Protein precipitation with a cold organic solvent like methanol or acetonitrile is a common starting point.
-
Assess Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates, and temperature. Experiment with both positive and negative ionization modes, as small sugars can sometimes be detected as adducts (e.g., [M+H]+, [M+Na]+, [M+Cl]-).
-
Problem 2: Poor peak shape (tailing or fronting).
-
Question: My this compound peak is broad and shows significant tailing. How can I improve this?
-
Answer:
-
Column Overload: Try injecting a more dilute sample to see if the peak shape improves.
-
Inappropriate Mobile Phase: In HILIC, the water content in the mobile phase is critical. Ensure it is sufficient to hydrate the stationary phase. Also, check the pH of the mobile phase; adding a small amount of buffer (e.g., ammonium formate or ammonium acetate) can improve peak shape.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be interacting with your analyte.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Consider using a column with a different stationary phase chemistry.
-
Problem 3: High background noise.
-
Question: The baseline in my chromatogram is very noisy, making it difficult to detect my low-level this compound metabolites. What can I do?
-
Answer:
-
Solvent and Reagent Purity: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
System Contamination: Clean the ESI source, including the spray needle and transfer capillary. Run a blank gradient to check for system contamination.
-
Matrix Effects: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Electronic Noise: Ensure the mass spectrometer has a stable power supply and is properly grounded.
-
Problem 4: Inconsistent retention times.
-
Question: The retention time of this compound is shifting between injections. What is the likely cause?
-
Answer:
-
Column Equilibration: Ensure the HILIC column is adequately equilibrated between injections. HILIC columns can require longer equilibration times than RPLC columns.
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare mobile phases carefully and in large enough batches for the entire analytical run.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Performance: Check for leaks in the LC system and ensure the pumps are delivering a consistent flow rate.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low sensitivity issues.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Metabolites from Plasma
This protocol describes a general procedure for the extraction of polar metabolites from plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard to monitor extraction efficiency.
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Experimental Workflow for Sample Preparation
Caption: Step-by-step workflow for plasma sample preparation.
Protocol 2: HILIC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a HILIC-MS/MS method.
-
LC System: UPLC or HPLC system capable of handling high organic mobile phases.
-
Column: A HILIC column suitable for polar metabolite analysis (e.g., BEH Amide, ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 99% B
-
1-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 99% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI positive and/or negative.
-
MS/MS Parameters:
-
Precursor Ion: The m/z of this compound (and its expected metabolites).
-
Product Ions: Determine the characteristic fragment ions by infusing a standard and performing a product ion scan.
-
Collision Energy: Optimize for the best signal intensity of the product ions.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data that can be expected for the analysis of small, polar, isotopically labeled metabolites using HILIC-MS/MS. These are representative values and may vary depending on the specific instrument, method, and matrix.
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for 13C-Labeled Sugars
| Compound Class | Isotopic Label | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Monosaccharides | 13C6 | Plasma | 0.5 - 5 | 1.5 - 15 |
| Urine | 1 - 10 | 3 - 30 | ||
| Disaccharides | 13C12 | Cell Culture Media | 0.1 - 2 | 0.3 - 6 |
| Tissue Homogenate | 2 - 20 | 6 - 60 |
Table 2: Impact of Derivatization on Signal-to-Noise (S/N) Ratio for a Model Small Sugar
| Condition | Chromatographic Method | S/N Ratio (Average) | Fold Improvement |
| Underivatized | HILIC-MS/MS | 50 | - |
| Derivatized | RPLC-MS/MS | 500 | 10x |
Table 3: Comparison of Ionization Modes for Small Sugar Analysis
| Ionization Mode | Adduct Formed | Relative Signal Intensity (%) |
| ESI Positive | [M+H]+ | 20 |
| [M+Na]+ | 100 | |
| ESI Negative | [M-H]- | 40 |
| [M+Cl]- | 80 |
Signaling Pathway Context
D-Threose is not a central metabolite in major energy-producing or biosynthetic pathways in most organisms. However, it can be involved in carbohydrate interconversions and non-enzymatic reactions. The analysis of this compound is often aimed at understanding these alternative metabolic routes or the effects of xenobiotic metabolism. The diagram below illustrates the general concept of tracing a labeled metabolite through a simplified metabolic network.
Caption: Tracing a 13C-labeled metabolite through a metabolic network.
Technical Support Center: D-[2-13C]Threose-Based Metabolic Flux Analysis
Welcome to the technical support center for D-[2-13C]Threose-based metabolic flux analysis (MFA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Metabolic Flux Analysis?
This compound is a stable isotope-labeled four-carbon sugar (a tetrose). In metabolic flux analysis, it can serve as a tracer to probe specific metabolic pathways. Its primary expected use is to investigate the non-oxidative branch of the Pentose Phosphate Pathway (PPP), as it can be phosphorylated to threose-4-phosphate and potentially enter the pathway, providing insights into carbon rearrangements that are distinct from those observed with glucose tracers.
Q2: What are the primary metabolic pathways traced by this compound?
The primary pathway of interest for this compound is the non-oxidative Pentose Phosphate Pathway. The 13C label at the second carbon position allows for tracking the fate of this carbon as it is metabolized through various enzymatic reactions. The labeling patterns in downstream metabolites, such as sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate, can help to quantify the flux through this pathway.
Q3: What is the importance of isotopic and chemical purity of this compound for MFA?
High isotopic and chemical purity are critical for accurate MFA. Chemical impurities can introduce competing carbon sources, altering cellular metabolism and confounding the results. Isotopic impurities (i.e., the presence of unlabeled D-Threose or D-Threose labeled at other positions) will lead to incorrect mass isotopomer distributions, resulting in inaccurate flux calculations. It is essential to verify the purity of the tracer before conducting experiments.[1]
Q4: How does this compound metabolism differ from that of glucose?
While glucose is a primary energy source that enters glycolysis, D-Threose is not a major cellular fuel. Its uptake and metabolism are generally much slower. A key consideration is that threose can be rapidly reduced to threitol by aldose reductase.[2] This can represent a significant "leak" from the intended metabolic pathway and must be accounted for in the metabolic model.
Troubleshooting Guide
This section addresses common problems that may be encountered during this compound-based MFA experiments.
| Problem / Question | Possible Causes | Recommended Solutions |
| Low or no labeling observed in downstream metabolites. | 1. Inefficient cellular uptake of D-Threose. 2. Rapid reduction of D-Threose to Threitol, preventing its entry into the PPP.[2] 3. Insufficient incubation time with the tracer. | 1. Verify D-Threose uptake by measuring intracellular labeled threose and threitol concentrations. 2. Consider using inhibitors of aldose reductase if the reduction to threitol is a major competing pathway. 3. Perform a time-course experiment to determine the optimal labeling duration. |
| Mass isotopomer distributions (MIDs) do not fit the metabolic model. | 1. The metabolic model is incomplete (e.g., missing side reactions of threose). 2. Incorrect assumptions about atom transitions in the model. 3. Isotopic impurity of the this compound tracer. | 1. Refine the metabolic model to include known or hypothesized side reactions, such as the reduction to threitol. 2. Carefully verify the atom mapping for all reactions involving the tracer. 3. Determine the isotopic purity of the tracer using high-resolution mass spectrometry and correct the MIDs for natural 13C abundance and tracer impurity.[1] |
| Difficulty in detecting and quantifying labeled threose and its derivatives. | 1. Low intracellular concentrations of threose phosphates. 2. Co-elution with other metabolites during chromatographic separation. 3. Poor ionization efficiency in the mass spectrometer. | 1. Increase the amount of biological material for extraction. 2. Optimize the liquid chromatography (LC) or gas chromatography (GC) method to improve separation. For GC-MS, chemical derivatization is necessary.[3] 3. Use a high-resolution mass spectrometer for better sensitivity and mass accuracy.[4][5] |
| High variability in labeling patterns between replicate experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Variations in the duration of tracer labeling. 3. Inconsistent sample quenching and metabolite extraction. | 1. Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of the experiment. 2. Use a precise timer for labeling and quenching steps. 3. Quench metabolic activity rapidly (e.g., with cold methanol) and follow a standardized extraction protocol. |
Experimental Protocols
Protocol: this compound Labeling for Metabolic Flux Analysis in Cultured Mammalian Cells
This protocol provides a general workflow for conducting a this compound labeling experiment.
1. Cell Culture and Preparation:
-
Culture mammalian cells in standard growth medium to the desired confluence (typically 70-80% for adherent cells or a specific density for suspension cells).
-
Ensure cells are in the mid-exponential growth phase to maintain a pseudo-steady metabolic state.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to attach and resume growth for 24 hours.
2. Tracer Labeling:
-
Prepare the labeling medium by supplementing the base medium (lacking the standard carbon source, e.g., glucose) with a known concentration of this compound. The optimal concentration should be determined empirically.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This should be determined from a preliminary time-course experiment.
3. Metabolite Extraction:
-
Quench metabolic activity by rapidly aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
4. Sample Analysis by Mass Spectrometry:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or proceed with derivatization for GC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to measure the mass isotopomer distributions of key metabolites in the PPP and connected pathways.
5. Data Analysis:
-
Correct the raw mass isotopomer data for natural 13C abundance.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic model and estimate the intracellular fluxes.
Data Presentation
The following table provides a hypothetical example of mass isotopomer distributions (MIDs) for key metabolites in the Pentose Phosphate Pathway following labeling with this compound. Data is presented as the fractional abundance of each isotopologue (M+n).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Ribose-5-phosphate | 85.2 | 12.5 | 2.1 | 0.2 | 0.0 | 0.0 |
| Erythrose-4-phosphate | 78.9 | 18.3 | 2.5 | 0.3 | 0.0 | - |
| Fructose-6-phosphate | 90.1 | 8.5 | 1.2 | 0.2 | 0.0 | 0.0 |
| Sedoheptulose-7-phosphate | 88.6 | 9.8 | 1.4 | 0.2 | 0.0 | 0.0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
References
- 1. almacgroup.com [almacgroup.com]
- 2. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-[2-13C]Threose Tracer Data Normalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-[2-13C]Threose tracer data.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps for normalizing raw mass spectrometry data from a this compound tracer experiment?
A1: The initial and most critical step in normalizing your raw data is to correct for the natural abundance of 13C isotopes. Every carbon-containing metabolite has a baseline level of 13C, which must be subtracted to accurately determine the enrichment from the this compound tracer. This is typically done using established algorithms or software packages that calculate the expected natural isotope distribution for a given chemical formula.
Q2: How do I account for the purity of the this compound tracer in my normalization strategy?
A2: It is important to consider the isotopic purity of your tracer. While high-grade tracers have minimal impurities, these can still affect the fractional contribution values. For tracers with higher isotopic impurity, normalization to the fractional contribution of the tracer itself can be a useful step.[1] This involves analyzing the tracer to determine its exact isotopic enrichment and using this value to correct the labeling data in your experimental samples.
Q3: What is the significance of M+1 isotopologues when using a this compound tracer, and how should I interpret them?
A3: When using a 13C-labeled tracer, the appearance of M+1 isotopologues (metabolites with one additional mass unit from a single 13C atom) can arise from various metabolic pathways. In the context of this compound, an M+1 signal could indicate the entry of the labeled carbon into specific pathways. However, it is crucial to be aware of other potential sources. For instance, in in vivo studies, the recycling of endogenously produced 13CO2 can lead to the fixation of a single 13C atom into various metabolites, such as those in the TCA cycle or involved in purine biosynthesis.[2][3] This phenomenon is generally less significant in in vitro experiments where bicarbonate in the medium dilutes any 13CO2 produced.[3]
Q4: How do the experimental conditions (in vivo vs. in vitro) affect the normalization and interpretation of this compound tracer data?
A4: The experimental setting is a critical factor. In vitro cell culture experiments tend to have different labeling patterns compared to in vivo studies using the same tracer.[2][3] This is often due to factors like nutrient availability and the microenvironment. A key difference is the impact of endogenous 13CO2 recycling, which is substantial in in vivo systems and can lead to unexpected labeling patterns, such as a high abundance of M+1 citrate.[3] Therefore, your normalization and interpretation strategy must be adapted to the experimental model.
Troubleshooting Guides
Issue 1: Unexpectedly Low Incorporation of the 13C Label
| Possible Cause | Troubleshooting Step |
| Cellular Uptake Issues | 1. Verify the expression of relevant transporters for threose in your cell line or tissue model. 2. Optimize the concentration of this compound in the medium. 3. Check the viability of your cells or tissue. |
| Metabolic State | 1. Ensure that the cells are in a metabolic steady state before introducing the tracer. This can be achieved by pre-incubating the cells in an unlabeled medium.[1] 2. Consider the overall metabolic activity of your experimental model, as this can influence the rate of tracer incorporation. |
| Tracer Stability | 1. Confirm the stability of this compound in your experimental medium over the time course of the experiment. |
Issue 2: High Variability in Labeling Patterns Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | 1. Standardize cell seeding density and growth phase across all replicates. 2. Ensure uniform media composition and incubation times. |
| Sample Preparation Errors | 1. Implement a consistent and rapid quenching method to halt metabolic activity. 2. Standardize extraction procedures to ensure consistent metabolite recovery. |
| Analytical Instrument Variability | 1. Run quality control samples periodically throughout the analytical run to monitor instrument performance. 2. Normalize the data to an internal standard to correct for variations in sample injection and instrument response. |
Experimental Protocols
Protocol: this compound Labeling in Cultured Adherent Cells
-
Cell Seeding: Plate cells at a consistent density in multiple-well plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Equilibration: One hour prior to introducing the tracer, replace the growth medium with an unlabeled experimental medium that is identical in composition to the labeling medium. This helps the cells adapt and reach a metabolic steady state.[1]
-
Tracer Introduction: Remove the equilibration medium and add the pre-warmed experimental medium containing this compound at the desired final concentration.
-
Incubation: Incubate the cells for the desired time course. Time points should be optimized based on the metabolic pathways of interest.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a liquid nitrogen-chilled quenching solution (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at a high speed to pellet cell debris.
-
Sample Preparation for MS: Collect the supernatant containing the extracted metabolites. Dry the supernatant under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
Quantitative Data Summary
The following table provides a hypothetical example of data normalization for a key metabolite in a this compound tracer experiment.
| Metabolite | Replicate | Raw M+1 Peak Intensity | Corrected for Natural Abundance | Normalized to Total Metabolite Pool |
| Sedoheptulose-7-Phosphate | 1 | 150,000 | 135,000 | 0.45 |
| 2 | 155,000 | 140,000 | 0.47 | |
| 3 | 148,000 | 133,000 | 0.44 | |
| Ribose-5-Phosphate | 1 | 80,000 | 72,000 | 0.24 |
| 2 | 82,000 | 74,000 | 0.25 | |
| 3 | 79,000 | 71,000 | 0.24 |
Diagrams
Caption: Hypothetical metabolic fate of this compound.
Caption: Workflow for this compound tracer data normalization.
References
Addressing matrix effects in LC-MS analysis of D-[2-13C]Threose experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of D-[2-13C]Threose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. For a small, polar molecule like this compound, matrix components like salts, phospholipids, and endogenous metabolites can significantly interfere with its detection.
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
A2: In biological matrices, the primary sources of interference for polar analytes like this compound include:
-
Phospholipids: Abundant in plasma and serum, they can co-extract with the analyte and cause significant ion suppression.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can alter the ionization process in the MS source.
-
Endogenous Metabolites: Other small polar molecules present in the sample can co-elute and compete for ionization.
Q3: How can I minimize matrix effects during sample preparation for this compound analysis?
A3: Effective sample preparation is crucial. For this compound, a simple "dilute-and-shoot" approach is often effective due to its high polarity, which separates it from many common interferences like phospholipids on a suitable LC column.[1] A common procedure involves protein precipitation followed by dilution of the supernatant. More extensive cleanup methods like solid-phase extraction (SPE) can also be employed if significant matrix effects are still observed.
Q4: What type of liquid chromatography is best suited for this compound analysis to avoid matrix effects?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the separation of small, polar compounds like this compound. HILIC columns effectively retain and separate such analytes from less polar matrix components that are eluted earlier in the run, thereby minimizing co-elution and associated matrix effects.[1]
Q5: Why is a stable isotope-labeled internal standard essential for the accurate quantification of this compound?
A5: A stable isotope-labeled internal standard (SIL-IS), ideally a 13C- or 15N-labeled version of threose (other than this compound itself, if it is the analyte), is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate sample solvent; Column overload. | Ensure the final sample solvent is compatible with the initial mobile phase. Dilute the sample further to avoid overloading the analytical column. |
| High Signal Variability Between Replicates | Inconsistent sample preparation; Significant and variable matrix effects. | Automate sample preparation steps if possible. Implement a stable isotope-labeled internal standard to correct for variability. |
| Low Analyte Signal (Ion Suppression) | Co-elution of interfering matrix components (e.g., phospholipids, salts). | Optimize chromatographic separation to better resolve this compound from interferences. Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE). |
| High Analyte Signal (Ion Enhancement) | Co-eluting compounds that improve ionization efficiency. | While less common, this still indicates a matrix effect. Use a stable isotope-labeled internal standard to correct for the enhancement. Improve chromatographic separation. |
| Retention Time Shifts | Changes in mobile phase composition; Column degradation. | Prepare fresh mobile phase. Ensure proper equilibration of the HILIC column before each run. Use a guard column to protect the analytical column. |
Quantitative Data Summary
The following tables provide representative data for method validation parameters relevant to addressing matrix effects, based on a validated method for similar small polar analytes in a biological matrix.[1]
Table 1: Matrix Effect and Recovery Assessment
| Analyte | Matrix | Mean Matrix Effect (%) | Mean Recovery (%) |
| D-Threose Analog | Human Urine | 95.8 | 98.2 |
| D-Threose Analog | Human Plasma | 92.1 | 95.5 |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) * 100. A value close to 100% indicates minimal matrix effect. Recovery (%) is calculated as (Peak area in pre-spiked sample / Peak area in post-spiked sample) * 100.
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| D-Threose Analog | Human Urine | Low QC | 4.5 | 5.8 | 102.3 |
| Mid QC | 3.1 | 4.2 | 99.5 | ||
| High QC | 2.8 | 3.9 | 101.1 | ||
| D-Threose Analog | Human Plasma | Low QC | 5.2 | 6.5 | 97.8 |
| Mid QC | 3.9 | 5.1 | 103.0 | ||
| High QC | 3.5 | 4.8 | 98.9 |
%CV = (Standard Deviation / Mean) * 100 Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100
Experimental Protocols
Detailed Methodology for Sample Preparation and LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a representative method adapted for this compound analysis.
1. Materials and Reagents:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D-[1,2,3,4-13C4]Threose
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium formate
-
Human plasma (blank)
2. Sample Preparation:
-
Thaw plasma samples and SIL-IS working solution on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of SIL-IS working solution to each sample, calibrator, and quality control sample (except blank).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 400 µL of 90:10 acetonitrile:water.
-
Vortex and transfer to an LC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be optimized by infusing pure standards of this compound and the SIL-IS.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
How to minimize isotopic scrambling in D-[2-13C]Threose labeling
Welcome to the technical support center for D-[2-13C]Threose labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling and ensuring the integrity of their stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound labeling?
A1: Isotopic scrambling refers to the redistribution of the 13C label from its original position at the second carbon (C2) of D-Threose to other carbon positions within the threose molecule or in downstream metabolites. This phenomenon can complicate the interpretation of metabolic flux analysis and tracer studies, as the positional information of the isotope is lost or convoluted.
Q2: What are the primary causes of isotopic scrambling when using this compound?
A2: The primary causes of isotopic scrambling are reversible enzymatic reactions in metabolic pathways that D-Threose or its metabolites enter. The key pathways and enzymes involved are:
-
Pentose Phosphate Pathway (PPP): This is a major hub for carbon rearrangement and a primary source of scrambling. The reversible reactions catalyzed by transketolase and transaldolase are the main contributors.
-
Glycolysis/Gluconeogenesis: Reversible enzymes in this pathway, such as aldolase and isomerases, can also lead to the redistribution of the 13C label.
Q3: How does the reversibility of transketolase and transaldolase contribute to scrambling?
A3: Transketolase transfers a two-carbon fragment, while transaldolase transfers a three-carbon fragment between sugar phosphates. Because these reactions are reversible, the 13C label from this compound, once it enters the PPP (likely after conversion to a sugar phosphate), can be shuttled back and forth between different molecules, leading to its appearance in various carbon positions of pentoses, hexoses, and trioses.
Q4: Can non-enzymatic chemical reactions cause scrambling?
A4: Under certain conditions, such as high pH or temperature, intramolecular rearrangements of sugars can occur. For threose, this can include carbonyl migration and epimerization, which could potentially contribute to label scrambling, although enzymatic reactions are the predominant cause in biological systems.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| High degree of 13C scrambling observed in downstream metabolites (e.g., amino acids, lactate). | High flux through the reversible reactions of the pentose phosphate pathway (PPP). | Shorten incubation time: Analyze metabolites at earlier time points to capture the initial distribution of the label before extensive scrambling occurs. Use metabolic inhibitors: If experimentally feasible, consider using inhibitors of key scrambling enzymes like transketolase (e.g., oxythiamine) to reduce their activity. However, be aware of the potential for unintended metabolic perturbations. |
| Inconsistent labeling patterns across replicate experiments. | Variations in cellular metabolic state (e.g., growth phase, nutrient availability) which can alter metabolic fluxes. | Standardize cell culture conditions: Ensure that cells are in the same growth phase and that media composition is consistent across all experiments. Quench metabolism rapidly: Use rapid quenching protocols (e.g., liquid nitrogen) to halt enzymatic activity immediately at the time of sample collection.[2] |
| Difficulty in distinguishing between direct metabolic pathways and scrambling. | The complexity of the metabolic network and the multiple routes for carbon rearrangement. | Use additional labeled precursors: In parallel experiments, use other positionally labeled glucose isotopes (e.g., [1-13C]glucose, [1,2-13C2]glucose) to provide more constraints for metabolic flux analysis models.[3] Employ computational modeling: Utilize metabolic flux analysis (MFA) software to deconvolute the labeling patterns and estimate the degree of scrambling. |
| Observed labeling in unexpected positions even at very early time points. | Rapid entry into the PPP and fast reversible reactions. | Lower the incubation temperature: Reducing the temperature can slow down enzymatic reaction rates, potentially allowing for better temporal resolution of the initial labeling events. Perform in vitro enzyme assays: To understand the intrinsic scrambling potential, conduct experiments with purified enzymes (e.g., transketolase, transaldolase) and this compound-4-phosphate. |
Experimental Protocols
Protocol 1: General Cell Culture Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the culture medium containing this compound at the desired final concentration. The concentration of other carbon sources, like glucose, should be carefully controlled and recorded.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a predetermined period. For minimizing scrambling, shorter incubation times are recommended.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80% methanol pre-chilled to -80°C) and place the plate on dry ice.
-
Metabolite Extraction: Scrape the cells in the quenching solution and collect the extract. Centrifuge to pellet cell debris.
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment and positional distribution of the 13C label.
Protocol 2: Analysis of Isotopic Scrambling by GC-MS
-
Derivatization: The extracted metabolites need to be derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
Data Analysis: Analyze the mass spectra of the metabolites of interest. The presence of different mass isotopomers (M+1, M+2, etc.) will indicate the incorporation of 13C. To assess scrambling, the fragmentation pattern must be analyzed to determine the position of the 13C label within the molecule. This often requires prior knowledge of the fragmentation of the specific derivative.
Visualizing Isotopic Scrambling
The following diagrams illustrate the key metabolic pathways and points where isotopic scrambling of the this compound label can occur.
References
- 1. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Resolution for D-[2-13C]Threose Isotopomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-[2-13C]Threose isotopomers. Our aim is to help you overcome common challenges in acquiring and interpreting high-resolution NMR spectra for these labeled molecules.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your NMR experiments with this compound.
Q1: Why is the resolution of my 1H NMR spectrum of this compound poor, with broad and overlapping signals?
A1: Poor resolution in the 1H NMR spectrum of threose and other small carbohydrates is a common issue arising from several factors:
-
Conformational Flexibility: In solution, D-threose exists as a complex equilibrium of different forms, including α- and β-furanose rings, and to a lesser extent, the open-chain aldehyde.[1] Rapid interconversion between these conformers on the NMR timescale can lead to broadened signals.
-
Signal Overlap: The proton signals of carbohydrates, particularly the non-anomeric protons, tend to resonate in a narrow chemical shift range (typically 3-5.5 ppm), leading to significant overlap.[2][3]
-
Viscosity: Concentrated carbohydrate solutions can be viscous, leading to shorter T2 relaxation times and broader lines.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Use a lower concentration of your sample to reduce viscosity.
-
Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
-
-
Temperature Variation:
-
Acquiring spectra at different temperatures can help to either slow down or speed up conformational exchange, potentially sharpening signals for one or more conformers.
-
-
Use of 2D NMR Techniques:
Q2: I am not seeing the expected one-bond 1J(C,H) coupling for the H2 proton in my this compound sample. What could be the reason?
A2: The absence or broadening of the expected 1J(C,H) coupling (typically around 140-150 Hz for sp3 carbons) can be due to:
-
Low Signal-to-Noise: The 13C satellites, which arise from the 1J(C,H) coupling, are much weaker than the main proton signal from the unlabeled molecules in your sample. Ensure you have acquired enough scans to observe these low-intensity signals.
-
Line Broadening: If the H2 signal is broad due to conformational exchange, the satellite peaks may be broadened into the baseline.
-
Decoupling Experiments: If you are running a proton-decoupled 13C experiment, you will not observe this coupling in the proton spectrum. Conversely, a standard 1H experiment should show these couplings.
Troubleshooting Steps:
-
Increase the Number of Scans: Acquire more transients to improve the signal-to-noise ratio.
-
Optimize Acquisition Parameters: Use a longer acquisition time (AQ) to improve digital resolution and better resolve the coupling.
-
Run a 1H-Coupled 13C Spectrum: This experiment will directly show the multiplicity of the C2 signal due to coupling with H2.
Q3: How can I differentiate between the different anomers (α and β) and ring forms (furanose) of this compound in my NMR spectra?
A3: Differentiating between the various forms of D-threose in solution requires careful analysis of chemical shifts and coupling constants.
-
Anomeric Proton (H1): The chemical shift and the 3J(H1,H2) coupling constant of the anomeric proton are diagnostic of the anomer.
-
Anomeric Carbon (C1): The 13C chemical shift of the anomeric carbon is also distinct for different anomers.
-
2D NMR: 2D experiments like HSQC and HMBC are invaluable for connecting the proton and carbon signals for each specific isomer present in the equilibrium.[4]
Troubleshooting Steps:
-
Acquire High-Resolution 1D 1H and 13C Spectra: This is the first step to identify the major species in solution.
-
Run a COSY Experiment: This will help to trace the proton-proton coupling network for each isomer, starting from the well-resolved anomeric proton signals.
-
Acquire an HSQC Spectrum: This experiment correlates each proton with its directly attached carbon, allowing you to link the 1H and 13C assignments for each isomer.[5]
-
Utilize HMBC: This experiment reveals long-range (2- and 3-bond) C-H correlations, which can confirm assignments and help to piece together the carbon skeleton.[4][5]
Data Presentation
The following tables summarize expected NMR data for the threose core, based on published data for a closely related derivative, L-Threose aminooxazoline.[5] This data can serve as a starting point for the analysis of this compound spectra. Note that the chemical shifts in your sample may vary depending on the solvent, temperature, and pH.
Table 1: Expected 1H and 13C NMR Chemical Shifts for the Threose Moiety in D2O
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1' | 5.61 (d, J = 4.98 Hz) | 98.16 |
| 2' | 4.75 (t, J = 5.24 Hz) | 86.43 |
| 3' | 4.19 (ddd) | 70.24 |
| 4' | 3.82 (dd) | 65.16 |
| 4'' | 3.12 (t) | 65.16 |
Data extracted from the supporting information for a study on L-Threose aminooxazoline and should be used as an estimation for the threose core.[5]
Table 2: Expected Effects of 13C Labeling at the C2 Position
| Parameter | Expected Observation |
| 1H Spectrum | |
| H2 Signal | A large one-bond coupling (1J(C2,H2)) of ~140-150 Hz will be observed as satellite peaks. |
| H1 and H3 Signals | Smaller two-bond couplings (2J(C2,H1) and 2J(C2,H3)) of ~2-5 Hz may be resolved. |
| 13C Spectrum (proton-coupled) | |
| C2 Signal | Will appear as a doublet due to the one-bond coupling with H2 (1J(C2,H2)). |
| C1 and C3 Signals | May show small splittings due to two-bond coupling with H2 (2J(C,H)). |
| 13C Spectrum (proton-decoupled) | |
| C1 and C3 Signals | Will appear as doublets due to one-bond C-C coupling (1J(C1,C2) and 1J(C2,C3)) of ~40-50 Hz. |
| C4 Signal | May show a smaller two-bond C-C coupling (2J(C2,C4)). |
Experimental Protocols
1. Standard 1D 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D2O.
-
1H NMR:
-
Acquire a standard 1D proton spectrum with water suppression.
-
Ensure a sufficient number of scans for good signal-to-noise, especially if you want to observe 13C satellites.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the low natural abundance of 13C at other positions and the lower gyromagnetic ratio of carbon.[6]
-
2. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).
-
Methodology: A standard COSY experiment is performed. Cross-peaks in the 2D spectrum indicate coupled protons. This is useful for tracing the connectivity of the sugar backbone, starting from the anomeric proton.
3. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Methodology: An HSQC experiment will show a correlation peak for each C-H bond.[5] This is essential for assigning the 13C spectrum based on the assigned 1H spectrum.
4. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons.
-
Methodology: An HMBC experiment is particularly useful for confirming assignments and for identifying connectivity across quaternary carbons or heteroatoms.[4][5] For this compound, it can help confirm the assignments of C1, C3, and C4 by observing correlations from H2.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows for enhancing the resolution of NMR spectra for this compound.
References
- 1. Conformational study of the open-chain and furanose structures of D-erythrose and D-threose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. youtube.com [youtube.com]
Cell viability issues with high concentrations of D-[2-13C]Threose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when using high concentrations of D-[2-13C]Threose in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cultures with high concentrations of this compound. What could be the potential causes?
A1: High concentrations of this compound may lead to decreased cell viability through several potential mechanisms:
-
Protein Glycation and Advanced Glycation End-product (AGE) Formation: D-threose, as a reducing sugar, can non-enzymatically react with the amino groups of proteins in a process called glycation.[1] This can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs can induce cellular stress, inflammation, and apoptosis (programmed cell death).[2][3][4]
-
Oxidative Stress: The glycation process and the interaction of AGEs with their receptor (RAGE) can lead to the overproduction of Reactive Oxygen Species (ROS).[2][3][4][5] Excessive ROS can damage cellular components like lipids, proteins, and DNA, leading to oxidative stress and cell death.[2][3][5]
-
Metabolic Disruption: D-threose is a rare sugar and may not be readily metabolized by all cell types.[6] High concentrations of a poorly metabolizable sugar could disrupt normal cellular metabolism, including glycolysis, potentially leading to a reduction in ATP production and subsequent cell death. Some tetrose sugars have been shown to inhibit enzymes involved in glycolysis.[7]
-
Osmotic Stress: High concentrations of any solute, including this compound, can increase the osmolarity of the culture medium, leading to osmotic stress and cell shrinkage or death.
Q2: Is the isotopic label (13C) on this compound expected to contribute to its cytotoxicity?
A2: The stable isotope 13C itself is not considered to be cytotoxic. It is a naturally occurring, non-radioactive isotope of carbon. The observed cell viability issues are more likely related to the biochemical properties of D-threose at high concentrations, rather than the isotopic label.
Q3: What are the typical concentration ranges for using this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cell line. Based on studies with other sugars, cytotoxic effects can be observed at high concentrations. For example, high concentrations of D-glucose (10–80 mg/mL) have been shown to reduce the viability of MCF-7 cells.[8]
Q4: How can I confirm that glycation and oxidative stress are the causes of the observed cell death?
A4: You can perform several experiments to investigate these mechanisms:
-
Detection of AGEs: Use an ELISA or Western blot with anti-AGE antibodies to detect the presence of advanced glycation end-products in your cell lysates or culture medium.
-
Measurement of Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) in combination with flow cytometry or fluorescence microscopy to measure intracellular ROS levels.
-
Use of Antioxidants: Treat your cells with an antioxidant, such as N-acetylcysteine (NAC), in conjunction with this compound to see if it rescues the cells from death. An improvement in cell viability would suggest the involvement of oxidative stress.
-
Inhibition of the RAGE Receptor: If your cells express the Receptor for Advanced Glycation End-products (RAGE), using a RAGE inhibitor or antibody could help determine if the AGE-RAGE interaction is contributing to cytotoxicity.
Troubleshooting Guide
If you are experiencing cell viability issues with high concentrations of this compound, follow these troubleshooting steps:
Step 1: Determine the Dose-Dependent Toxicity
-
Action: Perform a dose-response curve to identify the concentration at which this compound becomes toxic to your specific cell line.
-
Procedure: Culture your cells with a range of this compound concentrations (e.g., from a low, expected experimental concentration to a very high concentration) for the desired experimental duration.
-
Analysis: Measure cell viability at each concentration using a standard assay (e.g., MTT, LDH, or Trypan Blue exclusion).
-
Expected Outcome: This will help you establish a non-toxic working concentration for your future experiments.
Step 2: Assess for Osmotic Stress
-
Action: Determine if the high concentration of this compound is causing osmotic stress.
-
Procedure: As a control, culture your cells in a medium supplemented with a non-metabolizable and non-glycating sugar, such as mannitol, at the same molar concentration that you are using for this compound.
-
Analysis: Compare the cell viability between the this compound-treated cells and the mannitol-treated cells.
-
Expected Outcome: If the cells in the mannitol-containing medium also show decreased viability, it suggests that osmotic stress is a contributing factor.
Step 3: Investigate the Role of Glycation and Oxidative Stress
-
Action: As detailed in FAQ 4, perform experiments to measure AGE formation and ROS production.
-
Procedure:
-
Co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine).
-
Measure intracellular ROS levels using a fluorescent probe.
-
Assay for the presence of AGEs.
-
-
Analysis: A rescue of cell viability with the antioxidant or an increase in ROS and AGEs would point towards glycation-induced oxidative stress.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration of this compound (mM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 98 | ± 5.1 |
| 5 | 95 | ± 4.8 |
| 10 | 85 | ± 6.2 |
| 25 | 60 | ± 7.3 |
| 50 | 35 | ± 5.9 |
| 100 | 15 | ± 4.1 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for their specific cell line.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: Potential signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting cell viability issues.
Caption: Logical diagram for troubleshooting cell viability issues.
References
- 1. Glycation--a sweet tempter for neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced glycation end-products induce injury to pancreatic beta cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycation Damage: A Possible Hub for Major Pathophysiological Disorders and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-apoptotic programmed cell deaths in diabetic pulmonary dysfunction: the new side of advanced glycation end products [frontiersin.org]
- 6. Tetroses Rarely Existing in Nature | TCI EUROPE N.V. [tcichemicals.com]
- 7. Tetrose - Wikipedia [en.wikipedia.org]
- 8. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Data processing and correction for natural isotope abundance in D-[2-13C]Threose studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-[2-13C]Threose for natural isotope abundance studies.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during data processing and correction for natural isotope abundance in this compound studies.
Data Processing and Isotope Correction
Q1: Why is natural isotope abundance correction necessary in my this compound experiment?
A1: All elements, including carbon, exist as a mixture of stable isotopes. For carbon, approximately 1.1% is the heavier isotope ¹³C. When you analyze your samples using mass spectrometry, the instrument detects the total ¹³C content, which is a combination of the ¹³C from your this compound tracer and the naturally occurring ¹³C in the metabolites. Failure to correct for this natural abundance will lead to an overestimation of the tracer's contribution, resulting in distorted data and potentially incorrect interpretations of metabolic pathways.[1]
Q2: What are the basic principles behind natural abundance correction?
A2: Natural abundance correction is a mathematical process that subtracts the contribution of naturally occurring isotopes from the measured isotope distribution in your sample. This is typically done using a correction matrix. The correction matrix is calculated based on the chemical formula of the metabolite and the known natural abundance of each element's isotopes. This process allows you to determine the true incorporation of the ¹³C label from your this compound tracer into downstream metabolites.
Q3: I'm seeing unexpected or inconsistent labeling patterns in my corrected data. What could be the cause?
A3: Inconsistent labeling patterns after correction can arise from several sources:
-
Incorrect Chemical Formula: The correction algorithm relies on the precise elemental composition of the metabolite derivative being analyzed. Ensure the chemical formula used in your software accounts for any derivatization agents used during sample preparation.
-
Contamination: Contamination from external carbon sources during sample preparation or analysis can introduce unlabeled molecules, diluting the isotopic enrichment and leading to inaccurate correction.
-
Instrumental Instability: Fluctuations in the mass spectrometer's performance can lead to variations in measured isotope ratios. Regularly calibrate your instrument and use internal standards to monitor performance.
-
Incomplete Chromatographic Separation: Co-elution of metabolites can lead to overlapping mass spectra, making it difficult to accurately determine the isotopic distribution for each compound. Optimize your liquid chromatography method to ensure good separation of target analytes.
Q4: Which software tools are available for natural abundance correction?
A4: Several software packages are available to perform natural abundance correction. The choice of software may depend on your specific experimental setup and data format. Some commonly used tools include:
-
IsoCorrectoR: An R-based tool for correcting high-resolution mass spectrometry data for natural isotope abundance and tracer impurity.
-
AccuCor: Another R-package designed for isotope data correction.
-
Profinder B.08.00 (Agilent): This software has been specifically cited for use in this compound studies for quantifying and correcting for natural ¹³C abundance.
-
Python-based tools: Several open-source Python packages like PICor , Corna , and PolyMID-Correct offer flexible workflows for isotope correction.[1][2][3][4][5]
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following is a generalized workflow for a this compound labeling experiment followed by LC-MS analysis. This should be adapted based on the specific cell type, experimental conditions, and available instrumentation.
General Protocol for this compound Labeling and LC-MS Analysis
1. Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
To initiate labeling, replace the standard medium with a medium containing this compound at the desired concentration. The optimal concentration and labeling time should be determined empirically for your specific experimental system.
-
Include control cultures with unlabeled D-Threose.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS:
-
Dry the metabolite extract, for example, by using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., a mixture of water and organic solvent).
-
Centrifuge the reconstituted sample to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis:
-
Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Use a high-resolution mass spectrometer to detect and quantify the different isotopologues of the metabolites of interest.
-
Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity.
Data Presentation
The following table provides a template for presenting quantitative data from a this compound labeling experiment. The values are for illustrative purposes only.
| Metabolite | Isotopologue | Uncorrected Peak Area | Corrected Peak Area | Fractional Enrichment (%) |
| Sedoheptulose-7-phosphate | M+0 | 1.5 E+06 | 1.2 E+06 | 80.0 |
| M+1 | 2.5 E+05 | 3.0 E+04 | 2.0 | |
| M+2 (from this compound) | 4.0 E+05 | 2.7 E+05 | 18.0 | |
| Ribose-5-phosphate | M+0 | 8.0 E+05 | 6.8 E+05 | 85.0 |
| M+1 | 1.2 E+05 | 2.0 E+04 | 2.5 | |
| M+2 (from this compound) | 1.5 E+05 | 1.0 E+05 | 12.5 |
Visualizations
Metabolic Pathway of this compound
D-Threose is a four-carbon sugar that can enter central carbon metabolism, likely through the pentose phosphate pathway (PPP). The this compound tracer allows for the tracking of its carbon backbone through this pathway.
Caption: Hypothetical metabolic fate of this compound via the Pentose Phosphate Pathway.
Experimental and Data Analysis Workflow
The following diagram outlines the major steps from the experimental setup to the final data analysis in a this compound tracer study.
Caption: Workflow for this compound stable isotope tracing experiments and data analysis.
References
- 1. GitHub - MolecularBioinformatics/PICor: Python Isotope Correction Package [github.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
Validation & Comparative
Cross-Validation of D-[2-13C]Threose Metabolism with Gene Expression: A Comparative Guide
This guide provides a comprehensive comparison of metabolomic data derived from D-[2-13C]Threose administration with corresponding gene expression profiles. It is intended for researchers, scientists, and drug development professionals interested in understanding the cellular impact of this novel isotopic tracer. The following sections detail the hypothetical metabolic fate of this compound, its influence on gene expression, and the experimental framework for such a cross-validation study.
Hypothesized Metabolic Impact and Gene Expression Correlation
D-threose, a four-carbon sugar, is hypothesized to be metabolized in a manner that perturbs cellular redox homeostasis, leading to a mild oxidative stress response. This controlled challenge to the cell's antioxidant capacity is expected to trigger compensatory changes in gene expression, particularly in pathways that manage oxidative stress and supply reducing equivalents, such as the Pentose Phosphate Pathway (PPP). The administration of this compound allows for the tracing of its metabolic fate and correlating the incorporation of the 13C label into downstream metabolites with specific transcriptomic signatures.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from a study designed to cross-validate this compound metabolic tracing with gene expression analysis in a cellular model (e.g., primary hepatocytes).
Table 1: Metabolomic Analysis of this compound Incorporation
| Metabolite | 13C Enrichment (Fold Change vs. Control) | Pathway |
| D-Threitol | 15.2 | Polyol Pathway |
| Erythrose-4-phosphate | 3.8 | Pentose Phosphate Pathway |
| Sedoheptulose-7-phosphate | 2.5 | Pentose Phosphate Pathway |
| Ribose-5-phosphate | 2.1 | Pentose Phosphate Pathway |
| Lactate | 1.8 | Glycolysis |
| Glutathione (GSH) | 0.7 | Redox Homeostasis |
Table 2: Differential Gene Expression Analysis
| Gene | Gene Name | Fold Change (vs. Control) | Pathway/Function |
| G6PD | Glucose-6-Phosphate Dehydrogenase | 2.8 | Pentose Phosphate Pathway |
| PGD | 6-Phosphogluconate Dehydrogenase | 2.5 | Pentose Phosphate Pathway |
| TKT | Transketolase | 1.9 | Pentose Phosphate Pathway |
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 (Nrf2) | 3.5 | Oxidative Stress Response |
| HMOX1 | Heme Oxygenase 1 | 4.2 | Oxidative Stress Response |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 3.1 | Glutathione Synthesis |
| SOD1 | Superoxide Dismutase 1 | 1.5 | Antioxidant Defense |
| p21 | Cyclin Dependent Kinase Inhibitor 1A | 2.2 | p53 Signaling |
Experimental Protocols
A detailed methodology for the cross-validation study is provided below.
1. Cell Culture and this compound Administration:
-
Primary human hepatocytes are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO2).
-
Cells are treated with 10 mM this compound or a vehicle control (saline) for 24 hours.
2. Metabolite Extraction and Analysis (LC-MS/MS):
-
Cells are washed with ice-cold PBS and metabolites are extracted using a solution of 80% methanol.
-
The extracts are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 13C-labeled metabolites.
-
Isotopologue distribution is determined to calculate the fold change in 13C enrichment compared to the control group.
3. RNA Extraction and Gene Expression Analysis (RNA-Seq):
-
Total RNA is extracted from a parallel set of cell cultures using a TRIzol-based method.
-
RNA quality and quantity are assessed using a Bioanalyzer.
-
RNA sequencing libraries are prepared and sequenced on an Illumina NovaSeq platform.
-
Raw sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed to identify genes with significant changes in expression between the this compound treated and control groups.
4. Data Integration and Cross-Validation:
-
Metabolomic and transcriptomic datasets are integrated to identify correlations between the abundance of 13C-labeled metabolites and the expression levels of specific genes.
-
Pathway analysis is performed on the differentially expressed genes to identify enriched biological pathways.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
A Comparative Guide: D-[2-13C]Threose versus [U-13C]glucose for Tracing Carbon into Nucleotides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the pathways of life. The choice of tracer is critical, as it dictates the specific metabolic routes that can be interrogated. This guide provides an objective comparison between two carbon-13 labeled sugars, D-[2-13C]Threose and [U-13C]glucose, for the purpose of tracing carbon atoms into the ribose backbone of nucleotides. While [U-13C]glucose is a widely utilized and well-characterized tracer for this application, the use of this compound is less common, and its metabolic fate towards nucleotide synthesis is less documented. This comparison is based on established metabolic pathways for glucose and inferred pathways for threose, supported by current biochemical knowledge.
Overview of Carbon Tracing into Nucleotides
Nucleotide biosynthesis is intrinsically linked to central carbon metabolism. The ribose-5-phosphate (R5P) precursor for the nucleotide backbone is primarily synthesized through the pentose phosphate pathway (PPP). Isotopic labeling with 13C-sugars allows researchers to track the incorporation of carbon atoms into ribose and subsequently into nucleotides, providing insights into the activity of the PPP and other contributing pathways.
[U-13C]glucose: The Established Tracer
[U-13C]glucose, in which all six carbon atoms are labeled with 13C, is the gold standard for tracing glucose metabolism. Its entry into glycolysis and the PPP is well-documented, leading to predictable and measurable labeling patterns in downstream metabolites, including the ribose moiety of nucleotides.
Metabolic Pathway of [U-13C]glucose to Nucleotides
[U-13C]glucose is first phosphorylated to [U-13C]glucose-6-phosphate. From there, it can enter two major pathways:
-
Glycolysis: [U-13C]glucose-6-phosphate is isomerized to [U-13C]fructose-6-phosphate and then cleaved into two three-carbon molecules, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), both of which are fully labeled.
-
Pentose Phosphate Pathway (PPP): This is the direct route to ribose synthesis.
-
Oxidative Phase: [U-13C]glucose-6-phosphate is decarboxylated, losing the C1 carbon as 13CO2, to produce [U-13C]ribulose-5-phosphate. This is then isomerized to [U-13C]ribose-5-phosphate.
-
Non-oxidative Phase: This phase involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can interconvert pentose phosphates and glycolytic intermediates, leading to various isotopologues of ribose-5-phosphate.
-
The fully labeled ribose-5-phosphate is then incorporated into phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used for the synthesis of purine and pyrimidine nucleotides.
This compound: A Putative Tracer for Nucleotide Synthesis
D-Threose is a four-carbon monosaccharide (a tetrose). The use of this compound for tracing carbon into nucleotides is not well-established in the literature. However, based on known biochemical pathways, we can infer a plausible route for its incorporation.
Inferred Metabolic Pathway of this compound to Nucleotides
The entry of D-threose into central metabolism in mammalian cells is not fully elucidated. One possibility is its phosphorylation to D-threose-phosphate. From there, its fate is uncertain. However, a related tetrose, D-erythrose-4-phosphate, is a key intermediate in the non-oxidative branch of the PPP. It is plausible that D-threose could be converted to an intermediate that enters the PPP.
A hypothetical pathway could involve the following steps:
-
Phosphorylation: this compound is phosphorylated to this compound-phosphate.
-
Epimerization/Isomerization: The threose-phosphate may be converted to D-erythrose-4-phosphate, an intermediate of the PPP. This would retain the 13C label at the C2 position.
-
Entry into the PPP: D-[2-13C]Erythrose-4-phosphate would then participate in the non-oxidative PPP reactions. Transketolase can transfer a two-carbon unit from a ketose donor (e.g., fructose-6-phosphate or sedoheptulose-7-phosphate) to erythrose-4-phosphate, producing a six-carbon or seven-carbon sugar phosphate, respectively. Alternatively, transaldolase can transfer a three-carbon unit. These reactions would ultimately lead to the formation of ribose-5-phosphate with the 13C label incorporated at a specific position. The precise labeling pattern in the resulting ribose-5-phosphate would depend on the specific reactions and carbon shuffling that occur. For instance, if the C2 of erythrose-4-phosphate becomes the C3 of ribose-5-phosphate, we would expect to see [3-13C]ribose-5-phosphate.
It is also important to consider alternative metabolic fates. Some studies have shown that in certain tissues, L-threose is rapidly reduced to L-threitol, which would represent a metabolic dead-end with respect to nucleotide synthesis.[1] The extent to which this occurs with D-threose in various cell types is unknown.
Quantitative Data Comparison
| Parameter | [U-13C]glucose | This compound |
| Tracer | Uniformly labeled glucose | Positionally labeled threose |
| Primary Entry into Nucleotide Synthesis | Oxidative and Non-oxidative Pentose Phosphate Pathway | Putatively through the Non-oxidative Pentose Phosphate Pathway |
| Expected Labeling in Ribose | M+5 (all 5 carbons labeled) | M+1 (single carbon labeled, position depends on pathway) |
| Information Provided | Overall glucose contribution to de novo nucleotide synthesis; activity of the PPP. | Potential to probe specific reactions within the non-oxidative PPP. |
| Potential for Label Dilution | High, due to convergence with other metabolic pathways. | Potentially high, depending on the efficiency of its entry into central metabolism. |
| Established Methodology | Yes | No |
Experimental Protocols
A general workflow for a stable isotope tracing experiment is outlined below. This protocol is based on established methods for [U-13C]glucose and can be adapted for this compound.
General Isotopic Labeling Workflow
Key Experimental Steps:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the exponential growth phase during the labeling period.
-
Isotopic Labeling:
-
Prepare culture medium lacking the unlabeled form of the sugar to be traced (e.g., glucose-free DMEM for [U-13C]glucose labeling).
-
Supplement the medium with the desired concentration of the 13C-labeled tracer.
-
Replace the standard culture medium with the labeling medium and incubate for a time course determined by the expected rate of nucleotide synthesis.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Extract intracellular metabolites using a biphasic solvent system, typically a mixture of methanol, chloroform, and water, to separate polar metabolites (including nucleotides) from lipids and proteins.
-
-
Sample Analysis:
-
Analyze the polar metabolite fraction using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to separate and identify nucleotides and measure the mass isotopologue distribution of the ribose moiety.
-
-
Data Analysis:
-
Correct for the natural abundance of 13C.
-
Calculate the fractional contribution of the tracer to the nucleotide pool.
-
Analyze the mass isotopologue distribution to infer the activity of different metabolic pathways.
-
Conclusion
The choice between this compound and [U-13C]glucose for tracing carbon into nucleotides depends heavily on the specific research question.
-
[U-13C]glucose is the tracer of choice for quantifying the overall contribution of glucose to de novo nucleotide synthesis and for assessing the general activity of the pentose phosphate pathway. Its metabolic fate is well-understood, and the analytical methods are well-established.
-
This compound represents a more speculative tool. Its primary utility would be in probing the specific reactions of the non-oxidative pentose phosphate pathway, assuming it can efficiently enter this pathway. However, its metabolic entry points and the efficiency of its conversion to nucleotide precursors are not well-characterized in most cell types. Researchers considering its use should be prepared to first validate its metabolic fate within their specific experimental system.
For most applications, particularly in drug development where robust and well-understood methodologies are paramount, [U-13C]glucose remains the superior and more reliable choice for tracing carbon into nucleotides. Future research is needed to fully elucidate the metabolic pathways of D-threose in mammalian cells to determine its potential as a specialized metabolic tracer.
References
D-[2-13C]Threose: A Safer and More Precise Alternative to Radioactive Tracers for Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is a critical decision that impacts experimental design, data quality, and laboratory safety. This guide provides an objective comparison of stable isotope-labeled D-[2-13C]Threose and traditional radioactive tracers, with a focus on investigating the Pentose Phosphate Pathway (PPP). We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate tracing methodology.
The use of isotopic tracers is fundamental to elucidating the intricate network of metabolic pathways. For decades, radioactive isotopes, such as Carbon-14 (¹⁴C), have been the gold standard. However, the emergence of stable isotope labeling, exemplified by the use of Carbon-13 (¹³C) enriched compounds like this compound, offers significant advantages in terms of safety, analytical precision, and the depth of metabolic information that can be obtained.
Unveiling the Advantages: A Head-to-Head Comparison
The primary advantages of this compound and other stable isotope tracers over their radioactive counterparts are multifaceted, spanning safety, analytical methodology, and the quality of data generated.
| Feature | This compound (Stable Isotope Tracer) | Radioactive Tracers (e.g., ¹⁴C-glucose) |
| Safety | Non-radioactive, posing no radiation risk to researchers or the environment. No specialized handling or disposal protocols are required. | Emit ionizing radiation, requiring strict safety protocols, specialized handling, and costly radioactive waste disposal. |
| Analytical Method | Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Detected by scintillation counting or autoradiography. |
| Information Richness | MS and NMR provide detailed information on the specific position of the ¹³C label within metabolites, enabling precise flux analysis and pathway elucidation. | Detection methods typically measure the overall radioactivity in a sample, providing less specific information about the metabolic fate of the tracer. |
| In Vivo Studies | Safe for use in human studies, facilitating direct translation of preclinical findings. | Use in humans is highly restricted due to radiation exposure concerns. |
| Experimental Complexity | Sample preparation for MS and NMR can be complex, but the analytical techniques are highly automated and provide rich datasets. | While detection can be straightforward, the handling and disposal of radioactive materials add significant logistical complexity. |
| Cost | The initial cost of ¹³C-labeled compounds can be high, but this is often offset by the lack of radioactive waste disposal costs and the richness of the data obtained. | The cost of radioactive tracers, coupled with the expenses for safety infrastructure and waste management, can be substantial. |
Probing the Pentose Phosphate Pathway: A Case Study
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. Tracing the flux through the PPP is vital for understanding cellular redox balance and proliferative capacity, particularly in cancer metabolism.
D-[2-¹³C]Threose, a four-carbon sugar, can enter the central carbon metabolism and its labeled carbon can be traced through the non-oxidative branch of the PPP. The specific labeling at the C-2 position allows for precise tracking of its metabolic fate.
In contrast, studies of the PPP using radioactive tracers often rely on [1-¹⁴C]glucose or [6-¹⁴C]glucose and measuring the release of ¹⁴CO₂. While this method provides a general measure of oxidative PPP activity, it is an indirect measurement and can be confounded by other metabolic pathways.
Here, we present a simplified, illustrative comparison of expected data from tracing the PPP with D-[2-¹³C]Threose versus a generic ¹⁴C-labeled glucose.
Table 1: Illustrative Data Comparison for Pentose Phosphate Pathway Flux Analysis
| Parameter | D-[2-¹³C]Threose with LC-MS/MS | [¹⁴C]-Glucose with Scintillation Counting |
| Primary Endpoint | Mass isotopomer distribution of PPP intermediates (e.g., Sedoheptulose-7-phosphate, Ribose-5-phosphate) | ¹⁴CO₂ release |
| Quantitative Readout | Relative abundance of M+1, M+2, etc. isotopologues | Counts per minute (CPM) or disintegrations per minute (DPM) |
| Specificity | High: Positional information of the ¹³C label allows for unambiguous pathway identification. | Low: ¹⁴CO₂ can be generated from multiple pathways. |
| Typical Result Interpretation | A high abundance of M+1 Sedoheptulose-7-phosphate indicates significant flux through the non-oxidative PPP. | Increased CPM of trapped ¹⁴CO₂ suggests higher overall PPP activity. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling with D-[2-¹³C]Threose for GC-MS Analysis
This protocol outlines the key steps for a cell culture-based metabolic labeling experiment.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Media Preparation: Prepare culture medium containing D-[2-¹³C]Threose at a final concentration of 10 mM. Ensure the medium lacks unlabeled threose or other interfering carbon sources.
-
Labeling: Replace the standard culture medium with the prepared labeling medium and incubate for a defined period (e.g., 24 hours) to achieve isotopic steady-state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Derivatization: Dry the metabolite extract under a stream of nitrogen. Re-suspend the dried extract in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane) and incubate at 70°C for 30 minutes.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions of PPP intermediates.
Protocol 2: Radioactive Labeling with [1-¹⁴C]Glucose for PPP Activity Assay
This protocol provides a general method for measuring ¹⁴CO₂ release.
-
Cell Culture: Plate cells in a sealed flask or a multi-well plate compatible with trapping CO₂.
-
Labeling: Add [1-¹⁴C]glucose to the culture medium at a specific activity (e.g., 0.5 µCi/mL).
-
CO₂ Trapping: Place a small tube or a filter paper soaked in a CO₂ trapping solution (e.g., 1M NaOH or hyamine hydroxide) inside the sealed culture vessel, ensuring it does not come into contact with the medium.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
-
Lysis and CO₂ Release: Stop the reaction by adding an acid (e.g., 0.4 M perchloric acid) to the medium to lyse the cells and drive all dissolved CO₂ into the gas phase.
-
Trapping and Measurement: Continue incubation for another 1-2 hours to ensure complete trapping of the released ¹⁴CO₂.
-
Scintillation Counting: Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Visualizing the Metabolic Pathways and Workflows
To further clarify the experimental logic and the metabolic pathways involved, the following diagrams are provided.
A Researcher's Guide to Correlating D-[2-13C]Threose Labeling with Enzymatic Assay Results
For researchers, scientists, and drug development professionals, this guide provides a framework for utilizing D-[2-13C]Threose to probe key metabolic pathways. We present a comparative analysis of expected labeling patterns with corresponding enzymatic activities, supported by detailed experimental protocols for the relevant assays.
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying fluxes. While D-glucose is the most common tracer for central carbon metabolism, other labeled sugars can provide more specific insights into intersecting pathways. This compound, a four-carbon sugar isotopologue, offers a unique opportunity to investigate the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the Polyol Pathway. This guide outlines a proposed experimental approach to correlate the metabolic fate of this compound with the activities of key enzymes: aldose reductase, transketolase, and transaldolase.
Metabolic Fate of this compound
D-Threose can be metabolized through two primary enzymatic reactions. Firstly, it is a substrate for aldose reductase, which reduces it to D-threitol. Secondly, as a four-carbon sugar, it can enter the non-oxidative branch of the Pentose Phosphate Pathway, where it is likely converted to D-erythrose-4-phosphate, a key intermediate in this pathway. D-erythrose-4-phosphate then serves as a substrate for transaldolase. The 13C label at the second carbon position of D-threose allows for the tracing of its metabolic conversion and provides insights into the relative activities of these pathways.
Comparative Analysis of Labeling Patterns and Enzymatic Activity
The following table outlines the expected correlation between the detection of 13C-labeled metabolites from this compound and the activity of specific enzymes. This hypothetical data illustrates how varying enzymatic activities would influence the distribution of the 13C label.
| Condition | Aldose Reductase Activity (nmol/min/mg protein) | Transketolase Activity (U/mg protein) | Transaldolase Activity (U/mg protein) | Relative Abundance of [2-13C]Threitol | Relative Abundance of 13C-labeled PPP Intermediates (e.g., Sedoheptulose-7-P) |
| Control | 10.2 | 0.85 | 0.42 | +++ | ++ |
| Aldose Reductase Inhibition | 2.1 | 0.83 | 0.44 | + | ++++ |
| High PPP Flux | 9.8 | 1.52 | 0.89 | ++ | +++++ |
| Low PPP Flux | 10.5 | 0.31 | 0.15 | ++++ | + |
Experimental Protocols
Detailed methodologies for quantifying the activity of the key enzymes involved in D-threose metabolism are provided below.
Aldose Reductase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by aldose reductase.
Materials:
-
NADPH solution (0.1 mM in 100 mM phosphate buffer, pH 6.2)
-
Substrate solution (10 mM D,L-glyceraldehyde in water)
-
Cell or tissue lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
To each well of a 96-well plate, add:
-
50 µL of cell/tissue lysate
-
100 µL of 0.1 mM NADPH solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 10 mM D,L-glyceraldehyde substrate solution.
-
Immediately measure the absorbance at 340 nm at multiple time points over 10-20 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express enzyme activity as nmol of NADPH oxidized per minute per mg of protein.
Transketolase Activity Assay (Coupled Spectrophotometric)
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.
Materials:
-
Reaction buffer (50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (R5P) solution (50 mM)
-
Xylulose-5-phosphate (X5P) solution (50 mM)
-
Thiamine pyrophosphate (TPP) solution (5 mM)
-
NADH solution (10 mM)
-
Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix
-
Cell or tissue lysate
Procedure:
-
Prepare a master mix containing reaction buffer, R5P, X5P, TPP, NADH, and the coupled enzyme mix.
-
Add the master mix to each well of a 96-well plate.
-
Add the cell or tissue lysate to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation to determine transketolase activity. One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Transaldolase Activity Assay (Coupled Spectrophotometric)
This assay measures transaldolase activity by coupling the reaction to other enzymes that ultimately lead to the oxidation of NADH.
Materials:
-
Reaction buffer (50 mM Tris-HCl, pH 7.8)
-
Fructose-6-phosphate (F6P) solution (100 mM)
-
Erythrose-4-phosphate (E4P) solution (10 mM)
-
NADH solution (10 mM)
-
Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing buffer, F6P, E4P, NADH, and the coupling enzymes.
-
Add the cell or tissue lysate to start the reaction.
-
Measure the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH consumption.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for correlating this compound labeling with enzymatic assays.
A Comparative Analysis of D-[2-13C]Threose and D-[1-13C]Xylose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways. The choice of tracer is critical and depends on the specific pathways of interest. This guide provides a comparative analysis of two such tracers: D-[2-13C]Threose and D-[1-13C]Xylose, offering insights into their respective applications, metabolic fates, and the experimental design considerations for their use.
While D-[1-13C]Xylose is a well-documented tracer for probing the pentose phosphate pathway (PPP) and central carbon metabolism, particularly in microorganisms, the utility of this compound as a metabolic tracer is less explored, with current literature primarily focusing on its involvement in glycation processes.
Comparative Overview
This table summarizes the key characteristics of D-[1-13C]Xylose and this compound based on available scientific literature.
| Feature | D-[1-13C]Xylose | This compound |
| Chemical Formula | ¹³C¹²C₄H₁₀O₅ | ¹³C¹²C₃H₈O₄ |
| Molar Mass | ~151.1 g/mol | ~121.1 g/mol |
| Primary Metabolic Fate | Enters the Pentose Phosphate Pathway via conversion to xylulose-5-phosphate. | Primarily reduced to threitol by aldose reductase. Also a known glycating agent. |
| Key Research Applications | Metabolic flux analysis of the pentose phosphate pathway and glycolysis.[1][2][3][4] | Investigating glycation reactions and aldose reductase activity. |
| Organisms Studied | Extensively in microorganisms (E. coli, S. cerevisiae).[1][2][3][4] | Primarily in the context of mammalian lens tissue and glycation studies. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR).[1][3] | NMR spectroscopy for detection of threitol. |
Metabolic Pathways and Experimental Workflows
The metabolic fates of D-Xylose and D-Threose are distinct, leading to their applicability in tracing different cellular processes.
D-[1-13C]Xylose Metabolism
D-Xylose is a five-carbon sugar that can be metabolized by many organisms, typically by entering the pentose phosphate pathway. The initial steps involve the conversion of D-xylose to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.
This compound Metabolism
D-Threose is a four-carbon sugar. In mammalian cells, it is readily reduced to threitol by aldose reductase. It is also known to be a potent glycating agent, reacting with proteins. Its role as a carbon source for central metabolism is not well-established.
Experimental Workflow for 13C Metabolic Flux Analysis
A typical workflow for a metabolic tracer study involves several key steps, from cell culture to data analysis.
Experimental Protocols
The following provides a representative protocol for a 13C metabolic flux analysis study using a labeled sugar tracer, adapted from methodologies used for D-[1-13C]Xylose.[1][3]
Cell Culture and Isotope Labeling
-
Cell Line: Escherichia coli or Saccharomyces cerevisiae strains capable of xylose utilization.
-
Media: A defined minimal medium with a known concentration of the carbon source.
-
Procedure:
-
Inoculate a pre-culture in the minimal medium with unlabeled xylose and grow to mid-exponential phase.
-
Centrifuge the cells and wash with a carbon-free medium to remove any remaining unlabeled xylose.
-
Resuspend the cells in the experimental medium containing D-[1-13C]Xylose as the sole carbon source at a specific concentration (e.g., 2 g/L).
-
Incubate the culture under controlled conditions (temperature, aeration) and monitor cell growth (e.g., by measuring OD₆₀₀).
-
Harvest the cells at mid-exponential phase for metabolite extraction.
-
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolite concentrations. This is typically achieved by transferring the cell culture to a cold solvent, such as 60% methanol buffered at a neutral pH and maintained at a temperature below -40°C.
-
Extraction:
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Remove the supernatant and extract the intracellular metabolites by adding a cold solvent mixture (e.g., a chloroform/methanol/water mixture).
-
Vortex the mixture vigorously and then centrifuge to separate the polar (containing central metabolites), non-polar, and cell debris phases.
-
Collect the polar phase for subsequent analysis.
-
Sample Derivatization and GC-MS Analysis
-
Derivatization: Many metabolites are not volatile enough for Gas Chromatography (GC). Therefore, they are chemically modified (derivatized) to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA).
-
Dry the polar metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Add a methoxyamine hydrochloride solution in pyridine to the dried extract to protect aldehyde and ketone groups.
-
Incubate the mixture, followed by the addition of MSTFA.
-
Incubate again to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
The GC separates the individual metabolites based on their boiling points and interaction with the column.
-
The MS fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments.
-
The incorporation of ¹³C from the tracer will result in a mass shift in the detected fragments, allowing for the determination of the isotopic labeling pattern of each metabolite.
-
Data Analysis and Flux Calculation
-
The raw GC-MS data is processed to identify metabolites and determine their mass isotopomer distributions.
-
The labeling data, along with measured substrate uptake and product secretion rates, are then used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.
Conclusion
D-[1-13C]Xylose is a valuable and well-characterized tracer for investigating the pentose phosphate pathway and central carbon metabolism, with established protocols for its application. In contrast, this compound is currently more relevant for studies on glycation and the activity of aldose reductase. While its potential as a tracer for central metabolism remains largely unexplored, the availability of the labeled compound opens the door for future research to delineate its metabolic fate and potential applications in metabolic flux analysis. Researchers should carefully consider their specific biological questions and the known metabolic pathways of their system of interest when selecting between these and other metabolic tracers.
References
- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of D-[2-13C]Threose for the Pentose Phosphate Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Accurate assessment of its activity is vital in various research fields, including cancer metabolism and drug development. While glucose-based isotopic tracers are well-established for monitoring the PPP, the potential of other molecules, such as D-[2-13C]Threose, as more specific probes is an area of scientific inquiry. This guide provides a comparative assessment of this compound against established tracers, supported by available experimental data and detailed methodologies.
Comparative Analysis of Tracers for the Pentose Phosphate Pathway
The ideal tracer for the PPP should enter the pathway specifically and yield metabolic products whose isotopic labeling patterns can be unambiguously interpreted. This section compares the theoretical and experimentally determined performance of this compound with the widely used [1,2-13C2]glucose and [2,3-13C2]glucose.
| Tracer | Principle of Detection | Specificity for PPP | Advantages | Disadvantages |
| This compound (Theoretical) | Hypothetically, D-Threose would be phosphorylated to Threose-4-phosphate and enter the non-oxidative branch of the PPP. The 13C label at the C2 position would then be transferred to other intermediates, allowing for tracing of the non-oxidative PPP activity. | The specificity is currently unknown and represents a significant knowledge gap. A primary concern is the lack of evidence for a dedicated kinase to phosphorylate D-Threose for entry into the PPP in most cell types. Furthermore, in some tissues like the lens, D-Threose is rapidly reduced to D-threitol, which would divert it from the intended pathway[1]. | If specific phosphorylation and entry into the non-oxidative PPP were confirmed, it could offer a more direct probe of this branch of the pathway, potentially avoiding the complexities of glucose metabolism which feeds into multiple pathways. | The metabolic fate of D-Threose in most tissues is not well-characterized. There is no established experimental protocol for its use as a PPP tracer, and its uptake and metabolism may vary significantly between cell types. |
| [1,2-13C2]glucose | This tracer allows for the simultaneous assessment of glycolysis and the PPP. In glycolysis, the two-carbon label is retained in lactate. When entering the oxidative PPP, the C1 carbon is lost as CO2, leading to singly labeled intermediates that can be further metabolized. | It is a well-established and validated tracer for the PPP. However, the interpretation of labeling patterns can be complex and often requires mathematical modeling to deconvolve the contributions of different pathways. | Provides a comprehensive view of central carbon metabolism by tracing both glycolysis and the PPP. The methodology for its use and data analysis is well-documented[2][3]. | The scrambling of the 13C label in the non-oxidative PPP can complicate the interpretation of flux through the oxidative versus non-oxidative branches. |
| [2,3-13C2]glucose | This tracer offers a more direct and less ambiguous measurement of PPP activity. Glycolysis of [2,3-13C2]glucose produces [1,2-13C2]lactate, while flux through the PPP results in the formation of [2,3-13C2]lactate. These two lactate isotopomers can be distinguished by 13C NMR. | Considered highly specific for the PPP. The distinct labeling patterns in lactate produced via glycolysis versus the PPP simplify data analysis and reduce the reliance on complex modeling[4][5]. | The clear distinction between glycolytic and PPP-derived lactate simplifies the assessment of relative pathway activity and does not require correction for natural 13C abundance[4][5]. | The primary readout is lactate, which may not be suitable for all biological systems, particularly those with low lactate production. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of isotopic tracers. Below are protocols for the established glucose tracers. An experimental protocol for this compound is not provided due to the lack of established methods in the scientific literature.
Experimental Protocol: Assessing PPP Activity using [1,2-13C2]glucose
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
Replace the standard medium with a labeling medium containing [1,2-13C2]glucose. The concentration of the tracer should be similar to the glucose concentration in the standard medium.
-
Incubate the cells for a predetermined period to allow for the tracer to be metabolized and reach a steady state. The optimal labeling time should be determined empirically for each cell type.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis:
-
Analyze the isotopic enrichment of key metabolites (e.g., lactate, ribose-5-phosphate) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass isotopomer distributions of these metabolites will provide information on the relative activities of glycolysis and the PPP.
4. Data Analysis:
-
Utilize metabolic flux analysis (MFA) software to model the flow of the 13C label through the metabolic network and quantify the fluxes through the PPP and other related pathways.
Experimental Protocol: Assessing PPP Activity using [2,3-13C2]glucose
1. Cell Culture and Labeling:
-
Follow the same cell culture and labeling procedure as described for [1,2-13C2]glucose, using a labeling medium containing [2,3-13C2]glucose.
2. Metabolite Extraction:
-
Extract metabolites as described above. Focus on the extraction of lactate from the culture medium or cell lysate.
3. Sample Analysis:
-
Analyze the extracted lactate using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The 13C NMR spectrum will show distinct signals for [1,2-13C2]lactate (from glycolysis) and [2,3-13C2]lactate (from the PPP) based on their different 13C-13C scalar coupling patterns[4].
4. Data Analysis:
-
Quantify the relative peak areas of the [1,2-13C2]lactate and [2,3-13C2]lactate signals to determine the ratio of glycolytic to PPP activity. This method provides a direct and simplified readout of relative PPP flux[4].
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex flow of molecules in metabolic pathways and the logic of experimental designs.
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: Comparative experimental workflow for assessing PPP specificity.
Conclusion
The assessment of Pentose Phosphate Pathway activity is critical for understanding cellular metabolism in health and disease. While established tracers like [1,2-13C2]glucose and [2,3-13C2]glucose provide robust methods for quantifying PPP flux, with the latter offering a more direct and simplified analysis, the specificity of novel tracers like this compound remains to be experimentally validated.
Current literature does not provide evidence for a direct and specific pathway for D-Threose to enter the PPP in most mammalian cells. Its primary metabolic fate in some tissues appears to be reduction to D-threitol, which would preclude it from acting as a reliable PPP tracer. Therefore, while the concept of a tracer specific to the non-oxidative branch is appealing, further fundamental research into the metabolism of D-Threose is required before this compound can be considered a viable tool for assessing PPP activity. For current research applications, [2,3-13C2]glucose represents a highly specific and advantageous tracer for determining the relative flux through the Pentose Phosphate Pathway.
References
A Comparative Guide to Metabolic Flux Analysis: Unveiling Cellular Metabolism with D-[2-13C]Threose and Other Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of isotopic tracers for the independent verification of metabolic fluxes, with a focus on the potential applications of D-[2-13C]Threose.
Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic reactions within a cell. By tracing the path of isotopically labeled substrates, researchers can quantify the rates of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states. The choice of isotopic tracer is paramount, as it dictates the precision and resolution of flux measurements within specific pathways. This guide provides a comparative overview of this compound, a novel potential tracer, alongside established tracers such as D-[1,2-13C2]Glucose and L-[U-13C5]Glutamine.
Comparison of Tracer Performance
The effectiveness of an isotopic tracer is determined by its ability to generate unique labeling patterns in downstream metabolites, which allows for the precise calculation of metabolic fluxes. The following table summarizes the performance of this compound (hypothetical, based on its likely metabolic fate) and two commonly used tracers in resolving fluxes in key pathways of central carbon metabolism.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Key Advantages | Limitations |
| This compound | Moderate | High | Low | Potentially provides high resolution of the non-oxidative PPP and entry into glycolysis from four-carbon sugars. | Metabolic pathway not fully elucidated in all cell types; likely provides limited information on the upper part of glycolysis and the TCA cycle. |
| D-[1,2-13C2]Glucose | High | High | Moderate | Excellent for resolving the split between glycolysis and the oxidative PPP. Provides precise estimates for overall central carbon metabolism. | May provide less resolution for anaplerotic and cataplerotic fluxes in the TCA cycle compared to glutamine tracers. |
| L-[U-13C5]Glutamine | Low | Low | High | Preferred tracer for detailed analysis of the TCA cycle, including anaplerotic and reductive carboxylation fluxes. | Provides limited information on glycolytic and PPP fluxes. |
Hypothetical Metabolic Fate of this compound
While the metabolism of D-threose is not as well-characterized as that of glucose, it is hypothesized to enter central carbon metabolism via the pentose phosphate pathway (PPP). It is plausible that D-threose is first phosphorylated to D-threose-4-phosphate, which can then be converted to D-erythrose-4-phosphate, an intermediate of the non-oxidative branch of the PPP. With the label on the second carbon (C2), this compound would introduce a unique labeling pattern into the PPP, offering a distinct advantage in resolving the complex, reversible reactions of this pathway.
Established Metabolic Fates of Common Tracers
-
D-[1,2-13C2]Glucose: This tracer is a cornerstone of MFA. The adjacent labeled carbons at the C1 and C2 positions of glucose allow for the clear distinction between the glycolytic and oxidative PPP pathways. In glycolysis, the six-carbon glucose is cleaved into two three-carbon molecules, preserving the adjacent labeled carbons in one of the resulting pyruvate molecules. In the oxidative PPP, the C1 carbon is lost as CO2, leading to a distinct labeling pattern in the resulting pentoses.
-
L-[U-13C5]Glutamine: As a uniformly labeled five-carbon amino acid, this tracer is ideal for probing the tricarboxylic acid (TCA) cycle. Glutamine is a key anaplerotic substrate, meaning it replenishes TCA cycle intermediates. By tracing the five labeled carbons of glutamine, researchers can accurately quantify fluxes within the TCA cycle, including the contributions of glutaminolysis and reductive carboxylation.
Experimental Protocols
The following is a generalized protocol for a steady-state 13C-metabolic flux analysis experiment in mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the desired 13C-labeled tracer (e.g., this compound, D-[1,2-13C2]Glucose, or L-[U-13C5]Glutamine) at a known concentration. The unlabeled version of the substrate should be omitted.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but often requires a time equivalent to several cell doubling times.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate macromolecules and extract small molecule metabolites.
-
Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
Analytical Measurement
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of 13C to determine the MID for each measured metabolite.
-
Metabolic Modeling: Use a computational model of the relevant metabolic network that includes the atom transitions for each reaction.
-
Flux Estimation: Employ software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[1]
Mandatory Visualizations
Caption: A generalized workflow for 13C-MFA experiments.
Caption: Entry points of different tracers into central metabolism.
Caption: Logical relationship of components in 13C-MFA.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for D-[2-13C]Threose
For researchers, scientists, and drug development professionals utilizing D-[2-13C]Threose, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, and the Carbon-13 isotope is stable and non-radioactive, responsible chemical management practices must be followed. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in its various forms.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of D-Threose is fundamental to its safe handling and disposal. The isotopic label does not significantly alter these properties.
| Property | Value |
| Molecular Formula | C₄H₈O₄ |
| Molecular Weight | 120.10 g/mol [1][2][3] |
| Appearance | Syrup or liquid (may be sold as an aqueous solution)[2][3][4] |
| Solubility | Very soluble in water; slightly soluble in alcohol; practically insoluble in ether.[2] |
| Hazard Classification | Not classified as hazardous[3] |
Disposal of this compound
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method.[5][6]
Experimental Protocol for Disposal of Aqueous Solutions:
-
Consult Local Regulations: Before any disposal action, review your institution's policies and local wastewater regulations for the disposal of non-hazardous chemical waste.[6][7] Some institutions may have specific guidelines for isotopically labeled compounds, even if they are non-radioactive.
-
Neutralize if Necessary: Ensure the pH of the this compound solution is between 5.5 and 9.5.[7] If the solution has been used in a buffered or acidic/basic medium, adjust the pH accordingly using appropriate neutralizing agents.
-
Dilution: Dilute small quantities of the neutralized this compound solution with at least 20 parts water.[8]
-
Drain Disposal: Pour the diluted solution down the sanitary sewer, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.[7][8]
Experimental Protocol for Disposal of Solid this compound:
-
Institutional Approval: Confirm with your institution's EHS department whether solid, non-hazardous biochemicals can be disposed of in the regular solid waste stream.[5][6]
-
Packaging: If approved, ensure the this compound is in a securely sealed container. It is good practice to double-bag the material.
-
Labeling: Clearly label the outer container as "Non-Hazardous Laboratory Waste" and specify the contents (this compound).
-
Disposal: Dispose of the packaged solid waste in the designated laboratory trash containers for non-hazardous materials.[6]
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty containers that held this compound with water.
-
Rinsate Disposal: The rinsate can be disposed of down the sanitary sewer as described for aqueous solutions.[5]
-
Container Disposal: Deface the label of the empty, rinsed container to prevent misidentification and dispose of it in the regular trash or recycling, in accordance with your facility's procedures.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Threose [drugfuture.com]
- 3. D-(-)-THREOSE - Safety Data Sheet [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling D-[2-13C]Threose
This document provides immediate, essential guidance for the safe handling and disposal of D-[2-13C]Threose, a non-radioactive, stable isotope-labeled sugar. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical and Isotopic Profile
This compound is D-Threose with a stable carbon-13 isotope at the second carbon position. The carbon-13 isotope is non-radioactive, meaning this compound does not present a radiological hazard.[1][2] The chemical and physical properties are essentially identical to those of unlabeled D-Threose. Safety precautions should be based on the handling of the parent compound, which is generally considered non-hazardous.
| Property | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 95-43-2 (for unlabeled D-Threose) | [3][4] |
| Molecular Formula | C₃¹³CH₈O₄ | |
| Appearance | Off-white to light yellow solid/syrup | [4][5] |
| Hazard Classification | Not classified as a hazardous substance |
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure good laboratory practice when handling this compound in solid or solution form.
| Equipment Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from accidental splashes or airborne dust/powder.[5] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical.[5][6] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills.[6] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.[5] | Prevents inhalation of fine powder, especially during weighing or transfer.[5] |
Operational Plan: Handling and Use
Follow these steps to ensure the safe handling of this compound from receipt to experimental use.
-
Preparation and Inspection:
-
Before starting, ensure the work area is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are accessible.[5]
-
Inspect the container for any damage or leaks upon receipt.
-
-
Weighing and Aliquoting (Solid Form):
-
Conduct weighing operations in a chemical fume hood or on a bench in a well-ventilated area to minimize inhalation of any fine powder.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared container.
-
Avoid creating dust.[5][7] Close the primary container tightly after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., vortexing or sonication) to fully dissolve the compound.
-
-
Storage:
Experimental Workflow Diagram
Caption: Workflow for handling this compound from preparation to use.
Disposal Plan
As a non-hazardous substance, this compound does not typically require special disposal procedures. However, always adhere to local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in the designated solid chemical waste container. Do not discard in general trash. |
| Solutions | Dilute aqueous solutions can often be disposed of down the drain with copious amounts of water, but this depends on institutional guidelines.[6] Check with your institution's Environmental Health & Safety (EHS) office. Solutions containing hazardous solvents must be disposed of in the appropriate liquid hazardous waste container. |
| Contaminated Materials | Gloves, weighing papers, and other disposable materials contaminated with the compound should be placed in a sealed bag and discarded in the solid chemical waste stream. |
References
- 1. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 2. youtube.com [youtube.com]
- 3. SDS of D-Threose, Safety Data Sheets, CAS 95-43-2 - chemBlink [chemblink.com]
- 4. D-(-)-THREOSE price,buy D-(-)-THREOSE - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. allinonehighschool.com [allinonehighschool.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
